BMS-1166-N-piperidine-CO-N-piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H43ClN4O5 |
|---|---|
Molecular Weight |
707.3 g/mol |
IUPAC Name |
3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C41H43ClN4O5/c1-28-32(8-5-9-34(28)31-11-12-37-40(22-31)49-19-18-48-37)27-51-39-23-38(50-26-30-7-4-6-29(20-30)24-43)33(21-35(39)42)25-46-15-3-2-10-36(46)41(47)45-16-13-44-14-17-45/h4-9,11-12,20-23,36,44H,2-3,10,13-19,25-27H2,1H3 |
InChI Key |
IYPYUVUFRCLTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCNCC7)Cl |
Origin of Product |
United States |
Foundational & Exploratory
BMS-1166-N-piperidine-CO-N-piperazine chemical structure
An In-Depth Technical Guide to BMS-1166 and its PROTAC Linker Conjugate, BMS-1166-N-piperidine-CO-N-piperazine
This technical guide provides a comprehensive overview of the small molecule PD-1/PD-L1 inhibitor BMS-1166 and its derivative, this compound, a key component in the synthesis of PROTAC (PROteolysis TArgeting Chimera) degraders. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.
Core Compound: BMS-1166
BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. By disrupting this critical immune checkpoint, BMS-1166 can restore T-cell activity against tumor cells.
Chemical Structure and Properties
-
IUPAC Name: (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypiperidine-2-carboxylic acid
-
Molecular Formula: C₃₆H₃₃ClN₂O₇
-
Molecular Weight: 641.11 g/mol
-
Solubility: Soluble in DMSO.[1]
Mechanism of Action
BMS-1166 functions through a multi-faceted mechanism to inhibit the PD-1/PD-L1 pathway:
-
Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[2][3]
-
Inhibition of PD-L1 Glycosylation and Trafficking: A key aspect of its cellular activity is the ability to interfere with the post-translational modification of PD-L1. BMS-1166 partially and specifically inhibits the N-glycosylation of PD-L1, which is crucial for its stability and transport to the cell surface.[4][5] This leads to the retention of under-glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus and subsequent expression on the cell surface where it would engage with PD-1.[5][6]
PROTAC Linker Conjugate: this compound
This molecule is a derivative of a BMS-1166 analog, designed for the synthesis of PROTACs. It incorporates the PD-L1 binding motif (a resorcinol diphenyl ether scaffold) and a piperidine-carbonyl-piperazine linker, which can be further conjugated to an E3 ligase ligand to create a PD-L1-targeting PROTAC degrader.[7][8]
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₄₁H₄₃ClN₄O₅
-
Molecular Weight: 707.26 g/mol [2]
-
SMILES: Cc1c(COc2cc(OCc3cccc(c3)C#N)c(CN3CCCCC3C(=O)N3CCNCC3)cc2Cl)cccc1-c1ccc2OCCOc2c1
-
Associated PROTAC Activity: This compound is a precursor used to synthesize "PROTAC PD-1/PD-L1 degrader-1," which inhibits the PD-1/PD-L1 interaction with an IC₅₀ of 39.2 nM.[7][8]
Below is the 2D chemical structure of this compound generated from its SMILES string.
References
- 1. This compound dihydrochloride | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride | PROTAC 靶蛋白配体连接子偶联物 | MCE [medchemexpress.cn]
- 6. ureiko-chem.com [ureiko-chem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of BMS-1166 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. This document details its dual inhibitory functions, summarizes key quantitative data, outlines experimental protocols for its characterization, and presents visual diagrams of its molecular and cellular pathways.
Core Mechanism of Action: A Dual Approach to PD-L1 Inhibition
BMS-1166 and its analogs function through a multifaceted mechanism, targeting the PD-1/PD-L1 axis both at the cell surface and through intracellular pathways. This dual action contributes to its potency in restoring anti-tumor immunity.
Initially, BMS-1166 was identified as a direct inhibitor of the PD-1/PD-L1 interaction. It achieves this by binding to PD-L1 and inducing its dimerization, which sterically hinders the binding of PD-1 to PD-L1.[1][][3] This direct blockade of the immune checkpoint is a key aspect of its function.
Subsequent research has unveiled a novel and significant intracellular mechanism of action. BMS-1166 has been shown to interfere with the post-translational modification of PD-L1. Specifically, it blocks the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[][4][5][6] This disruption prevents the proper glycosylation and maturation of the PD-L1 protein.[4][5][6] The under-glycosylated PD-L1 is retained within the ER and fails to traffic to the cell surface, thus preventing its interaction with PD-1 on immune cells.[4][6]
The derivative, BMS-1166-N-piperidine-CO-N-piperazine, incorporates the BMS-1166 scaffold with a PROTAC (Proteolysis Targeting Chimera) linker.[7][8][9][10][11] This suggests its application in the development of targeted protein degraders, which would not only inhibit PD-L1 but also promote its degradation through the ubiquitin-proteasome system.
By inhibiting the PD-1/PD-L1 interaction, BMS-1166 effectively reverses the suppression of T-cell activity induced by this immune checkpoint.[4][12][13] This restoration of T-cell function, including proliferation and cytokine production, is central to its anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-1166 from various in vitro and cellular assays.
| Assay Type | Parameter | Value | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) | IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | [1][4][13][14] |
| Surface Plasmon Resonance (SPR) | IC50 (PD-1/PD-L1 Interaction) | 85.4 nM | [15] |
| Cell-Based Co-culture Assay | IC50 (PD-1/PD-L1 Interaction) | 276 nM | [15] |
| Jurkat T-cell Toxicity Assay | EC50 | 40.5 µM | [12] |
| Breast Cancer Cell Line (MDA-MB-231) Cytotoxicity | IC50 | 28.77 µM | [16] |
Table 1: In Vitro and Cellular Activity of BMS-1166.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BMS-1166 are outlined below.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is utilized to determine the direct binding affinity of BMS-1166 to PD-L1 and its ability to inhibit the PD-1/PD-L1 interaction.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled antibodies or tags (e.g., terbium-cryptate labeled anti-tag antibody and a d2-labeled binding partner).
-
Procedure:
-
A constant concentration of recombinant human PD-L1 is incubated with varying concentrations of BMS-1166.
-
Recombinant human PD-1 is then added to the mixture.
-
Fluorescently labeled detection reagents are added.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is measured using a plate reader. The signal is proportional to the amount of PD-1/PD-L1 interaction.
-
-
Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the logarithm of the BMS-1166 concentration and fitting the data to a dose-response curve.
Cellular Co-culture Assay for T-cell Activation (NFAT Reporter Assay)
This assay evaluates the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1-expressing cells.
-
Cell Lines:
-
Procedure:
-
Target cells are seeded in a multi-well plate.
-
The target cells are pre-treated with varying concentrations of BMS-1166 for a specified period (e.g., 1 hour).[4]
-
Effector Jurkat T-cells are then co-cultured with the target cells.
-
The co-culture is stimulated with T-cell receptor (TCR) activators (e.g., anti-CD3 antibody or a combination of ionomycin and TPA).[4]
-
After an incubation period (e.g., 12-17 hours), the cells are lysed.[4]
-
Luciferase substrate is added, and the luminescence is measured.
-
-
Data Analysis: The increase in luciferase activity in the presence of BMS-1166 indicates the restoration of T-cell activation. EC50 values can be determined from dose-response curves.
Western Blotting for PD-L1 Glycosylation and PD-1 Degradation
Western blotting is used to assess the impact of BMS-1166 on PD-L1 glycosylation and to monitor PD-1 levels in co-culture experiments.
-
Sample Preparation:
-
For PD-L1 glycosylation, cancer cells expressing PD-L1 are treated with BMS-1166 or a control (e.g., DMSO, tunicamycin).[4] Cell lysates are collected. For analysis of N-linked glycosylation, lysates can be treated with PNGase F.[4]
-
For PD-1 degradation, PD-L1 expressing cells are pre-treated with BMS-1166, followed by co-culture with PD-1 expressing Jurkat cells.[4] Whole-cell lysates are collected after co-culture.
-
-
Procedure:
-
Protein concentrations in the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against PD-L1, PD-1, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: Changes in the molecular weight of PD-L1 bands indicate alterations in glycosylation. A decrease in the PD-1 band intensity in the co-culture control, and its restoration with BMS-1166 treatment, demonstrates the inhibition of PD-L1-induced PD-1 degradation.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental logic associated with BMS-1166.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound dihydrochloride | TargetMol [targetmol.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. This compound dihydrochloride - Immunomart [immunomart.com]
- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-1166-N-piperidine-CO-N-piperazine for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of BMS-1166-N-piperidine-CO-N-piperazine as a foundational scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Programmed Death-Ligand 1 (PD-L1). This document details the core concepts, experimental methodologies, and critical data pertinent to the design, synthesis, and evaluation of these novel therapeutic agents.
Introduction to BMS-1166 and PD-L1 Targeting
BMS-1166 is a potent and selective small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. By binding to PD-L1, BMS-1166 prevents its engagement with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity. The molecule exhibits a half-maximal inhibitory concentration (IC50) of 1.4 nM for this interaction. Beyond simple blockade, BMS-1166 has been shown to induce the dimerization of PD-L1 and interfere with its glycosylation and trafficking from the endoplasmic reticulum to the Golgi apparatus, adding layers to its mechanism of action.
The evolution of targeted protein degradation, particularly through the use of PROTACs, offers a novel therapeutic strategy that moves beyond mere inhibition to the complete removal of the target protein. A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to the target protein (in this case, a derivative of BMS-1166), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound serves as a key intermediate in the synthesis of such PROTACs. It incorporates the BMS-1166 warhead and a linker component, ready for conjugation to an E3 ligase ligand.
PROTAC Synthesis Utilizing this compound
The synthesis of a BMS-1166-based PROTAC involves the chemical conjugation of the this compound intermediate with a suitable E3 ligase ligand, most commonly a derivative of thalidomide or pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.
General Synthesis Workflow
The general workflow for the synthesis of a BMS-1166 based PROTAC can be visualized as a three-stage process:
Representative Experimental Protocol: Synthesis of a Cereblon-Recruiting BMS-1166 PROTAC
This protocol describes a representative synthesis of a BMS-1166-based PROTAC, such as PROTAC PD-1/PD-L1 degrader-1 (HY-131183), by coupling this compound with a pomalidomide derivative.
Materials:
-
This compound
-
Pomalidomide-linker-COOH (e.g., a pomalidomide derivative with a terminal carboxylic acid on the linker)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reagents for workup and purification: Dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the pomalidomide-linker-COOH (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Coupling: To the stirred solution, add the coupling agent (e.g., HATU, 1.2 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate (3 x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., methanol in dichloromethane) to yield the final BMS-1166 PROTAC.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Mechanism of Action of BMS-1166-based PROTACs
The synthesized PROTAC functions by inducing the proximity of PD-L1 to the recruited E3 ligase within the cell.
This process leads to the polyubiquitination of PD-L1, which is then recognized and degraded by the 26S proteasome, resulting in the selective removal of PD-L1 from the cell.
Quantitative Data on BMS-1166-based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC Name/Type | Warhead | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Assay Method | Reference |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | BMS-1166 derivative | Cereblon | MDA-MB-231 | - | ~35% at 10 µM | Western Blot | [1][2] |
| Antibody-based PROTAC (AC-1) | Anti-PD-L1 Antibody | RNF43 | MDA-MB-231 | 3.4 nM | 63% | Western Blot | [3] |
| Stapled peptide PROTAC | Peptide | - | C33A | 0.054 µM | >50% | Western Blot | [4] |
| Stapled peptide PROTAC | Peptide | - | HeLa | 0.044 µM | >50% | Western Blot | [4] |
| PROTAC PD-L1 degrader-1 | PD-L1 Inhibitor | Cereblon | 4T1 | 0.609 µM | >50% | Western Blot | [5] |
Note: Data for BMS-1166 small molecule-based PROTACs are still emerging. The table includes data from related PD-L1 targeting PROTACs for comparative purposes.
Experimental Protocols for PROTAC Evaluation
Western Blotting for PD-L1 Degradation
Objective: To quantify the reduction in total PD-L1 protein levels following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with a range of concentrations of the BMS-1166 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PD-L1 and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PD-L1 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.
-
HiBiT Assay for Real-Time Degradation Kinetics
Objective: To quantitatively measure the kinetics of PD-L1 degradation in live cells.
Procedure:
-
Cell Line Generation: Engineer a cell line to endogenously express PD-L1 tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Assay Setup: Plate the HiBiT-tagged cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BMS-1166 PROTAC or a vehicle control.
-
Luminescence Measurement:
-
Endpoint: After the desired incubation time, add a lytic reagent containing the LgBiT protein and a luciferase substrate. Measure the luminescence, which is proportional to the amount of HiBiT-PD-L1.
-
Kinetic: Add a live-cell substrate to the medium and measure luminescence at regular intervals to monitor degradation over time.
-
-
Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the data to determine the rate of degradation, DC50, and Dmax.
Flow Cytometry for Cell Surface PD-L1 Levels
Objective: To measure the reduction of PD-L1 on the cell surface after PROTAC treatment.
Procedure:
-
Cell Treatment: Treat cells with the BMS-1166 PROTAC as described for the Western blot protocol.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled anti-PD-L1 antibody.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI of PROTAC-treated cells to that of vehicle-treated cells to determine the percentage of cell surface PD-L1 reduction.
Signaling and Degradation Pathway
The degradation of PD-L1 by a BMS-1166 based PROTAC follows the canonical ubiquitin-proteasome pathway, initiated by the formation of the ternary complex at the cell membrane.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PD-L1 degrading PROTACs. This guide provides a foundational understanding of the synthesis, mechanism of action, and evaluation of these innovative molecules. The provided protocols and data serve as a starting point for researchers in the field of targeted protein degradation to design and test novel cancer immunotherapies. Further research is warranted to fully elucidate the therapeutic potential of BMS-1166-based PROTACs and to optimize their degradation efficiency and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of PD-L1: A Technical Guide to PROTACs Derived from BMS-1166-N-piperidine-CO-N-piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and study of Programmed Death-Ligand 1 (PD-L1) degradation facilitated by Proteolysis Targeting Chimeras (PROTACs) derived from the BMS-1166 scaffold. The focus is on the specific precursor, BMS-1166-N-piperidine-CO-N-piperazine, and the resulting PROTACs designed to induce the degradation of PD-L1, a key immune checkpoint protein.
Introduction: From Inhibition to Degradation
The blockade of the PD-1/PD-L1 immune checkpoint has revolutionized cancer therapy. Small molecule inhibitors, such as BMS-1166, have been developed to disrupt this protein-protein interaction. BMS-1166 itself is a potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 1.4 nM.[1] It functions by inducing the dimerization of PD-L1, which can block its interaction with PD-1.[2]
A novel and promising therapeutic strategy has emerged in the form of PROTACs. These bifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This guide focuses on a PROTAC synthesized from this compound, a derivative of BMS-1166 that incorporates a PROTAC linker.[3][4][5] This specific PROTAC, referred to as "PROTAC PD-1/PD-L1 degrader-1" (HY-131183), links the PD-L1 ligand to a recruiter of an E3 ubiquitin ligase, thereby tagging PD-L1 for degradation.[3][4][5]
Quantitative Data on PD-L1 Inhibition and Degradation
The efficacy of these molecules can be quantified by their half-maximal inhibitory concentration (IC50) for binding disruption and their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for protein elimination.
| Compound/PROTAC | Target | Assay | IC50 (nM) | Reference |
| BMS-1166 | PD-1/PD-L1 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) | 1.4 | [1] |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | PD-1/PD-L1 Interaction | HTRF | 39.2 | [3][4][5] |
Table 1: Inhibitory Activity of BMS-1166 and a Derived PROTAC
| PROTAC | Cell Line | DC50 | Dmax | Degradation Details | E3 Ligase Recruited | Reference |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | MDA-MB-231 | Not Reported | Not Reported | Moderately reduces PD-L1 levels: 21% at 1 µM, 35% at 10 µM (24h). Lysosome-dependent. | Cereblon | [6][7] |
| PROTAC PD-L1 degrader-1 (compound PA8) | 4T1 | 0.609 µM | Not Reported | Dose-dependent degradation. | Cereblon | [2][8] |
| Carbon-dot-based PROTAC (CDTAC) with BMS-1166 | CT26 | 0.35 µM | 97.5% | Proteasome-dependent. | Cereblon | [9] |
| Carbon-dot-based PROTAC (CDTAC) with BMS-1166 | B16-F10 | 0.39 µM | 75.7% | Proteasome-dependent. | Cereblon | [9] |
Table 2: Degradation Efficacy of Various PD-L1 PROTACs
Signaling Pathways and Mechanisms of Action
The canonical mechanism for a Cereblon-recruiting PROTAC involves the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between PD-L1 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of PD-L1, marking it for degradation by the 26S proteasome. Interestingly, for "PROTAC PD-1/PD-L1 degrader-1 (HY-131183)," the degradation has been reported to be lysosome-dependent, suggesting a potentially novel or alternative degradation pathway for this specific molecule.[6][7]
Caption: PROTAC-mediated degradation of PD-L1.
The following diagram illustrates the logical relationship between the two therapeutic strategies: surface inhibition of the PD-1/PD-L1 interaction versus the intracellular degradation of the PD-L1 protein.
Caption: Comparison of PD-L1 inhibition vs. degradation.
Experimental Protocols
To characterize a PD-L1 degrading PROTAC, a series of key experiments are required. The following are detailed protocols for these essential assays.
Western Blotting for PD-L1 Degradation
This protocol is used to quantify the amount of PD-L1 protein in cells after treatment with the PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PD-L1 antibody and anti-loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify band intensities and normalize the PD-L1 signal to the loading control. Calculate the percentage of remaining PD-L1 relative to the vehicle control to determine DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This protocol is used to show the interaction between PD-L1 and the E3 ligase in the presence of the PROTAC.
Materials:
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the bait protein
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-E3 ligase antibody overnight at 4°C.
-
Bead Incubation: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-PD-L1 antibody to detect its presence in the immunoprecipitated complex.
Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of PD-L1.
Materials:
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., NEM)
-
Antibody against PD-L1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitation of PD-L1: Perform immunoprecipitation as described in the Co-IP protocol, but using an anti-PD-L1 antibody to pull down PD-L1 and any bound ubiquitin.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates induced ubiquitination of PD-L1.
Caption: Workflow for characterizing a PD-L1 degrader.
Conclusion
The development of PROTACs targeting PD-L1, such as those derived from this compound, represents a significant advancement in cancer immunotherapy. By inducing the degradation of PD-L1, these molecules have the potential to overcome some of the limitations of traditional inhibitors. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of this exciting new class of therapeutics. Further investigation into the precise mechanisms of degradation, including the unexpected observation of lysosome-dependent degradation for some compounds, will be crucial for optimizing their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound dihydrochloride | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Numerical and experimental investigation of rarefied hypersonic flow in a nozzle: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Role of BMS-1166 and its Derivatives in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, cost-effectiveness, and tissue penetration. BMS-1166 has emerged as a potent and well-characterized small-molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides an in-depth overview of the core scientific principles, mechanism of action, experimental evaluation, and therapeutic potential of BMS-1166 and its derivatives in the context of cancer research.
Introduction to BMS-1166
BMS-1166 is a small-molecule compound developed by Bristol-Myers Squibb that potently inhibits the interaction between PD-1 and its ligand, PD-L1.[1][2][3] This interaction is a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[2][4] By blocking this interaction, BMS-1166 can restore the activity of T-cells, enabling them to recognize and eliminate cancer cells.[3][4] Unlike antibody-based therapies, BMS-1166 offers the potential for oral administration, which could improve patient convenience and accessibility.[3]
Mechanism of Action
BMS-1166 exhibits a multifaceted mechanism of action that distinguishes it from other PD-L1 inhibitors.
2.1. Direct Inhibition of the PD-1/PD-L1 Interaction and Induction of PD-L1 Dimerization
Initial studies characterized BMS-1166 as a direct inhibitor of the PD-1/PD-L1 protein-protein interaction.[1][3] Structural studies have revealed that BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1.[2] This binding induces a conformational change in PD-L1, leading to its dimerization.[1][2][3] The formation of this dimer sterically hinders the binding of PD-1 to PD-L1, thereby blocking the downstream inhibitory signaling cascade.[2]
2.2. Interference with PD-L1 Glycosylation and Trafficking
A more nuanced mechanism of action for BMS-1166 has been elucidated, involving the disruption of post-translational modifications of PD-L1.[2][4] Specifically, BMS-1166 has been shown to interfere with the glycosylation and maturation of PD-L1 within the endoplasmic reticulum (ER).[2][4][] N-linked glycosylation is crucial for the proper folding, stability, and transport of PD-L1 to the cell surface.[6] By blocking its export from the ER to the Golgi apparatus, BMS-1166 leads to the accumulation of under-glycosylated PD-L1 within the ER and a subsequent reduction in its expression on the cell surface.[2][4] This effectively diminishes the tumor cell's ability to engage PD-1 on T-cells.
Quantitative Biological Activity
The biological activity of BMS-1166 has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Binding and Cellular Activity
| Assay Type | Description | Target/Cell Line | Value | Reference |
| HTRF Binding Assay | Measures direct inhibition of PD-1/PD-L1 interaction | Isolated Proteins | IC50: 1.4 nM | [1][2][3] |
| HTRF Binding Assay | Measures direct inhibition of PD-1/PD-L1 interaction | Isolated Proteins | IC50: 1.6 nM | [7] |
| T-Cell Activation Assay | Measures restoration of T-cell activation in a co-culture system | Jurkat/PD-1 cells + CHO/PD-L1 cells | EC50: 276 nM | [8] |
| Cytotoxicity Assay | Measures the concentration that causes 50% cell death | Jurkat T-cells | EC50: 40.5 μM | [9] |
| Cytotoxicity Assay | Measures the concentration that inhibits 50% of cell growth | MDA-MB-231 (human breast cancer) | IC50: 28.77 μM | [4] |
| Antiproliferative Assay | Measures reduction in cell growth | B16-F10 (mouse melanoma) | DC50: 0.39 μM | [1] |
HTRF: Homogeneous Time-Resolved Fluorescence
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate BMS-1166.
4.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is used to quantify the direct inhibitory effect of BMS-1166 on the PD-1/PD-L1 interaction in a cell-free system.[2]
-
Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the proteins interact, the fluorophores are in close proximity, resulting in a FRET signal.
-
Procedure:
-
Recombinant human PD-1 and PD-L1 proteins are incubated together in an assay buffer.
-
BMS-1166 at varying concentrations is added to the mixture.
-
Antibodies conjugated to the donor and acceptor fluorophores, specific for tags on the recombinant proteins, are added.
-
After incubation, the fluorescence is measured at two wavelengths (for the donor and acceptor).
-
The ratio of the signals is calculated, and the IC50 value is determined from the dose-response curve.
-
4.2. T-Cell Activation Reporter Assay
This cell-based assay assesses the ability of BMS-1166 to restore T-cell signaling in the presence of PD-L1-mediated inhibition.[2][10]
-
Principle: Jurkat T-cells, which are engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter, are used as effector cells. Activation of the T-cell receptor (TCR) leads to NFAT activation and subsequent luciferase expression.
-
Procedure:
-
Effector cells (Jurkat/PD-1/NFAT-luc) are co-cultured with antigen-presenting cells (APCs), such as CHO cells, that are engineered to express a TCR agonist and PD-L1.
-
The engagement of PD-1 on Jurkat cells by PD-L1 on CHO cells inhibits TCR signaling, resulting in low luciferase expression.
-
BMS-1166 at various concentrations is added to the co-culture.
-
By blocking the PD-1/PD-L1 interaction, BMS-1166 restores TCR signaling and luciferase expression.
-
Luciferase activity is measured using a luminometer, and the EC50 value is calculated.
-
4.3. Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic or anti-proliferative effects of BMS-1166 on cancer and immune cells.
-
Principle: Common methods include MTT or MTS assays, which measure the metabolic activity of viable cells, or assays that measure ATP content (e.g., CellTiter-Glo).
-
Procedure:
-
Cells (e.g., MDA-MB-231 or Jurkat) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of BMS-1166 for a specified period (e.g., 48 or 72 hours).
-
The appropriate reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to the wells.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability or proliferation is calculated relative to untreated control cells, and the IC50 or EC50 is determined.
-
Targeted Delivery and Future Directions
A significant challenge in cancer therapy is the targeted delivery of drugs to the tumor site to maximize efficacy and minimize off-target side effects. Research has explored the encapsulation of BMS-1166 into nanoparticles, such as polymeric micelles, to enhance its delivery to tumors.[4] For instance, T7 peptide-modified micelles have been used to target the transferrin receptor, which is often overexpressed on breast cancer cells, demonstrating improved inhibitory effects on PD-L1 expression compared to the free drug.[4][11]
A notable limitation for the preclinical in vivo evaluation of BMS-1166 is its specificity for human PD-L1, which restricts its use in murine models.[4] Future research will likely focus on the development of analogs with cross-reactivity to murine PD-L1 to enable comprehensive in vivo studies, as well as the continued exploration of novel targeted delivery systems.
Conclusion
BMS-1166 is a pioneering small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a unique dual mechanism of action. Its ability to both directly block the protein-protein interaction and interfere with PD-L1 trafficking and expression makes it a valuable tool for cancer research and a promising scaffold for the development of next-generation oral immunotherapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of BMS-1166 and its derivatives in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Synthesis and Characterization of a Novel PD-L1 PROTAC Degrader
Topic: Synthesis of PD-L1 PROTACs using BMS-1166-N-piperidine-CO-N-piperazine Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells.[1] Its interaction with the PD-1 receptor on activated T cells suppresses the anti-tumor immune response, allowing cancer cells to evade detection and elimination.[2][3] Blocking the PD-1/PD-L1 pathway has become a cornerstone of modern cancer immunotherapy.[4][5]
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that offers an alternative to simple inhibition. These heterobifunctional molecules are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][] This event-driven, catalytic mechanism can provide advantages over traditional occupancy-based inhibitors.
This application note describes the design, synthesis, and characterization of a novel PD-L1-targeting PROTAC, designated PDL1-PROTAC-1 . This molecule utilizes the potent small molecule inhibitor BMS-1166 as the warhead for binding to PD-L1.[8][9] The warhead is connected to a pomalidomide moiety (a ligand for the Cereblon (CRBN) E3 ligase) via a rigid piperidine-carbonyl-piperazine linker, a structural motif known to favorably modulate the physicochemical properties of PROTACs.[10][11]
PD-1/PD-L1 Signaling Pathway
The interaction between PD-L1 on tumor cells and PD-1 on T cells delivers an inhibitory signal that dampens T cell activity. The goal of PD-L1-targeted therapies is to disrupt this interaction, thereby restoring the T cell's ability to recognize and kill cancer cells.
Caption: The PD-1/PD-L1 immune checkpoint pathway and PROTAC intervention.
PROTAC Design and Synthesis Workflow
The development of PDL1-PROTAC-1 follows a structured workflow from conceptual design and chemical synthesis to rigorous biological evaluation.
Caption: Experimental workflow for the synthesis and evaluation of PDL1-PROTAC-1.
Mechanism of Action
PDL1-PROTAC-1 functions by forming a ternary complex between PD-L1 and the CRBN E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of PD-L1.
Caption: Mechanism of action for PDL1-PROTAC-1 mediated degradation.
Experimental Protocols
Protocol 1: Synthesis of PDL1-PROTAC-1
This protocol outlines a representative synthesis. Note: All steps should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
-
Synthesis of Intermediate 1 (BMS-1166-piperidine-linker):
-
To a solution of BMS-1166 (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Monitor reaction completion by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected intermediate.
-
Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure to yield Intermediate 1 as an HCl salt.
-
-
Synthesis of Intermediate 2 (Pomalidomide-piperazine-linker):
-
To a solution of pomalidomide (1 equivalent) in anhydrous DMF, add 1-(tert-butoxycarbonyl)piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80°C for 6 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the Boc group using 4M HCl in dioxane as described above to yield Intermediate 2.
-
-
Final Coupling to Yield PDL1-PROTAC-1:
-
Dissolve Intermediate 1 (1 equivalent) and Intermediate 2 (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir at room temperature for 16 hours under a nitrogen atmosphere.
-
Purify the final product using reverse-phase preparative HPLC to yield PDL1-PROTAC-1 .
-
Confirm the structure and purity (>95%) by LC-MS and ¹H NMR.
-
Protocol 2: Western Blot for PD-L1 Degradation
This protocol is used to quantify the reduction in cellular PD-L1 protein levels.[12][13]
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells (a human breast cancer cell line with high endogenous PD-L1 expression) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of PDL1-PROTAC-1 (e.g., 1 nM to 10 µM) or vehicle control (0.1% DMSO) for 24 hours.
-
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.[13]
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[12]
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize samples to equal protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[12]
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., rabbit anti-PD-L1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using image analysis software. Normalize PD-L1 band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control.
-
Protocol 3: Cell Viability Assay
This assay measures the functional consequence of PD-L1 degradation on cell proliferation.
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well clear-bottom plate at a density of 5,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of PDL1-PROTAC-1 , the parent inhibitor BMS-1166, or vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Measurement:
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation
The following tables summarize hypothetical but representative data for PDL1-PROTAC-1 compared to its parent inhibitor, BMS-1166, and a negative control (a structurally similar but inactive molecule).
Table 1: Binding Affinity and Degradation Efficacy
| Compound | PD-L1 Binding IC₅₀ (nM) | Max Degradation (Dₘₐₓ) | Degradation DC₅₀ (nM) |
| PDL1-PROTAC-1 | 15.2 | >90% | 8.5 |
| BMS-1166 | 1.4 | <10% (No Degradation) | N/A |
| Negative Control | >10,000 | <5% | N/A |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Growth Inhibition GI₅₀ (nM) |
| PDL1-PROTAC-1 | MDA-MB-231 | 125 |
| BMS-1166 | MDA-MB-231 | 850 |
| Negative Control | MDA-MB-231 | >10,000 |
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of PDL1-PROTAC-1 , a novel degrader of the PD-L1 immune checkpoint protein. The detailed protocols for chemical synthesis, western blot analysis of protein degradation, and cell viability assays serve as a guide for researchers in the field of targeted protein degradation. The provided data illustrates the potential of this PROTAC to effectively degrade PD-L1 and exert a potent anti-proliferative effect, warranting further investigation as a potential cancer immunotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-1166-N-piperidine-CO-N-piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: BMS-1166 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade the immune system.[1][2][3][4] Unlike monoclonal antibodies, small molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability and improved tumor penetration.[1] The mechanism of action for BMS-1166 involves binding to PD-L1, inducing its dimerization, and thereby preventing its interaction with PD-1 on T-cells, which restores anti-tumor immunity.[2] The specific derivative, BMS-1166-N-piperidine-CO-N-piperazine, incorporates the BMS-1166 ligand and a linker suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are designed to induce the degradation of a target protein, in this case, PD-L1. This document provides detailed experimental protocols for the evaluation of BMS-1166 and its derivatives.
Quantitative Data Summary
The biological activity of BMS-1166 and related compounds has been characterized using various in vitro assays. The data below summarizes key quantitative metrics.
| Compound/Analog | Assay Type | Target/Interaction | IC50/EC50 | Reference |
| BMS-1166 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 1.4 nM | [4][8] |
| BMS-1166 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 3.78 nM | [9] |
| BMS-1166 | SPR-based Blockade Assay | PD-1/PD-L1 Interaction | 85.4 nM | [10] |
| BMS-1001 | T-Cell Activation Assay | PD-1/PD-L1 Checkpoint | 276 nM | [3] |
| BMS-1166 | T-Cell Activation Assay | PD-1/PD-L1 Checkpoint | 157 nM | [3] |
| PROTAC PD-1/PD-L1 degrader-1 (from this compound) | Inhibition Assay | PD-1/PD-L1 Interaction | 39.2 nM | [5][6][11][12] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is used to determine the potency of compounds in disrupting the PD-1/PD-L1 protein-protein interaction.[2]
Principle: The assay measures the proximity of a donor and an acceptor fluorophore conjugated to PD-1 and PD-L1, respectively. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. An inhibitor disrupting this interaction leads to a decreased HTRF signal.[2]
Materials:
-
Recombinant human PD-1 protein (e.g., labeled with terbium cryptate - donor)
-
Recombinant human PD-L1 protein (e.g., labeled with d2 - acceptor)
-
BMS-1166 or its analogs
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of the test compound (e.g., BMS-1166) in the assay buffer.
-
Add the labeled PD-1 and PD-L1 proteins to the wells of the microplate.
-
Add the various concentrations of the inhibitor to the wells. Include vehicle control (e.g., DMSO) and no-inhibitor controls.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
T-Cell Activation Assay (Jurkat-based Reporter Assay)
This cell-based assay evaluates the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.[2][3]
Principle: Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element are co-cultured with antigen-presenting cells (APCs) expressing a T-cell receptor (TCR) agonist and PD-L1. The PD-1/PD-L1 interaction inhibits TCR signaling and reporter gene expression. An effective inhibitor will block this interaction and restore reporter gene activity.[3]
Materials:
-
PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter (Effector Cells)
-
APCs (e.g., CHO-K1 cells) expressing a TCR agonist and PD-L1 (aAPCs)
-
BMS-1166 or its analogs
-
Cell culture medium (e.g., RPMI 1640 with 1% FBS)
-
Luciferase assay reagent (e.g., Bio-Glo)
-
White, opaque 96-well cell culture plates
-
Luminometer
Protocol:
-
Seed the aAPCs in the 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the wells containing the aAPCs.
-
Add the Jurkat effector cells to each well to initiate the co-culture.
-
Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.[13]
-
After incubation, equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the fold-change in luciferase activity relative to the vehicle-treated control to determine the extent of T-cell activation restoration.
-
Determine the EC50 value from the dose-response curve.
In Vivo Antitumor Efficacy Study in Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of a small molecule PD-L1 inhibitor in a mouse model.[1]
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
BMS-1166 or its analogs
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 for oral gavage; 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for injection)[1][14]
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 tumor cells in 100-200 µL of sterile PBS into the flank of each mouse.[1]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.[1]
-
Compound Administration: Prepare the formulation of the inhibitor. Administer the compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily).[1] Administer vehicle to the control group.
-
Monitoring:
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to assess the antitumor efficacy.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of BMS-1166.
Experimental Workflow for Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of small molecule PD-1/PD-L1 inhibitors.
PROTAC-mediated Degradation Workflow
Caption: Conceptual workflow of PD-L1 degradation mediated by a PROTAC synthesized from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound dihydrochloride | TargetMol [targetmol.com]
- 12. This compound dihydrochloride - Immunomart [immunomart.com]
- 13. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 14. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Assays with BMS-1166-N-piperidine-CO-N-piperazine Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Proteolysis Targeting Chimeras (PROTACs) synthesized using BMS-1166-N-piperidine-CO-N-piperazine. This key intermediate incorporates the BMS-1166 moiety, a potent inhibitor of the PD-1/PD-L1 interaction, and a piperidine-CO-N-piperazine linker for conjugation to an E3 ligase ligand. The resulting PROTACs are designed to induce the degradation of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.
Overview and Mechanism of Action
PROTACs derived from this compound are heterobifunctional molecules that simultaneously bind to PD-L1 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome. By eliminating PD-L1 from the cell surface, these PROTACs can restore T-cell activity and enhance anti-tumor immunity. A PROTAC degrader synthesized from this molecule has been shown to inhibit the PD-1/PD-L1 interaction with an IC50 of 39.2 nM.[1][2][3][4]
Figure 1: Mechanism of Action of a BMS-1166 Derived PD-L1 PROTAC.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a representative PROTAC synthesized from this compound. The provided protocols can be used to determine additional parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | Assay Type | Value | Reference |
| IC50 | PD-1/PD-L1 Interaction Inhibition (HTRF) | 39.2 nM | [2][4] |
| DC50 | PD-L1 Degradation | To be determined using Protocol 4.1 or 4.2 | |
| Dmax | PD-L1 Degradation | To be determined using Protocol 4.1 or 4.2 | |
| Binding Affinity (Kd) | Ternary Complex Formation (SPR) | To be determined using Protocol 4.4 |
Experimental Workflows
The characterization of a PD-L1 PROTAC involves a series of in vitro assays to confirm its mechanism of action and quantify its potency.
Figure 2: Experimental Workflow for PD-L1 PROTAC Evaluation.
Detailed Experimental Protocols
PD-L1 Degradation Assay by Western Blot
This protocol quantifies the reduction in total cellular PD-L1 protein levels following treatment with the PROTAC.
Materials:
-
Cancer cell line with endogenous or overexpressed PD-L1 (e.g., MDA-MB-231, HCC827).
-
Cell culture medium and supplements.
-
BMS-1166 derived PROTAC.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) and lysosome inhibitor (e.g., Bafilomycin A1).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PD-L1 and anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours). Include control wells with PROTAC plus a proteasome or lysosome inhibitor to confirm the degradation pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-PD-L1 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize PD-L1 levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values.
PD-L1 Degradation Assay by Flow Cytometry
This protocol measures the reduction of cell surface PD-L1.
Materials:
-
Cancer cell line expressing PD-L1.
-
BMS-1166 derived PROTAC and DMSO.
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated).
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC as described in the Western Blot protocol.
-
Cell Harvesting: Harvest cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash cells with FACS buffer.
-
Resuspend cells in FACS buffer containing the anti-PD-L1 antibody or isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of PD-L1 staining. Calculate the percentage of degradation relative to the vehicle-treated cells.
PD-1/PD-L1 Interaction Inhibition Assay (HTRF)
This biochemical assay measures the ability of the PROTAC to disrupt the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc).
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and an acceptor fluorophore-labeled anti-tag antibody).
-
Assay buffer.
-
BMS-1166 derived PROTAC.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions, recombinant PD-1, and PD-L1 proteins to the microplate.
-
Incubation: Incubate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Add the HTRF detection reagents and incubate in the dark.
-
Measurement: Read the fluorescence on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the PROTAC concentration to determine the IC50 value.
Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This assay provides real-time kinetics of the formation of the PD-L1-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant biotinylated E3 ligase (e.g., VHL or CRBN complex).
-
Recombinant PD-L1 protein.
-
BMS-1166 derived PROTAC.
-
SPR running buffer.
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics.
-
Inject a series of concentrations of the PROTAC over immobilized PD-L1 (on a separate flow cell) to determine its binary binding kinetics.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of PD-L1 and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation. Calculate the cooperativity factor (alpha).
T-Cell Activation Luciferase Reporter Assay
This cell-based functional assay measures the ability of the PROTAC to restore T-cell activation by degrading PD-L1.
Materials:
-
PD-L1 expressing cancer cells (target cells).
-
Jurkat T-cells engineered to express PD-1 and an NFAT-driven luciferase reporter (effector cells).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or co-culture with target cells expressing a T-cell receptor activator).
-
BMS-1166 derived PROTAC.
-
Luciferase assay substrate.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the PD-L1 expressing target cells in the 96-well plate.
-
PROTAC Treatment: Treat the target cells with a serial dilution of the PROTAC for a sufficient time to induce PD-L1 degradation (e.g., 24 hours).
-
Co-culture: Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells containing the treated target cells.
-
Incubation: Incubate the co-culture for 6-24 hours.
-
Luminescence Measurement: Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the PROTAC concentration to determine the EC50 for T-cell activation.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. researchgate.net [researchgate.net]
- 3. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of BMS-1166 and its N-piperidine-CO-N-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of BMS-1166 and its N-piperidine-CO-N-piperazine derivatives, potent modulators of the PD-1/PD-L1 immune checkpoint pathway.
Introduction
BMS-1166 is a small molecule inhibitor that effectively disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2][3] This interaction is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By blocking this pathway, BMS-1166 can restore T-cell activity against tumors. The mechanism of action for BMS-1166 involves the induction of PD-L1 dimerization, which sterically hinders its binding to PD-1.[2] Additionally, some studies suggest that BMS-1166 may also function by inhibiting the glycosylation of PD-L1 and preventing its transport from the endoplasmic reticulum.[3][4]
The N-piperidine-CO-N-piperazine derivative of BMS-1166 serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6] This derivative incorporates the BMS-1166 moiety as a ligand for PD-L1, connected via a linker to a ligand for an E3 ubiquitin ligase. This bifunctional design allows the PROTAC to bring the E3 ligase into proximity with PD-L1, leading to its ubiquitination and subsequent degradation by the proteasome.
This document outlines detailed protocols for key cell-based assays to evaluate the efficacy of BMS-1166 and its derivatives, along with data presentation and visualizations to aid in experimental design and data interpretation.
Data Presentation
The following tables summarize the reported in vitro and cell-based activities of BMS-1166 and a PROTAC derivative synthesized from BMS-1166-N-piperidine-CO-N-piperazine.
Table 1: In Vitro and Cellular Activity of BMS-1166
| Assay Type | Description | Cell Line / System | Readout | IC50 / EC50 | Reference(s) |
| Biochemical Assay | Homogeneous Time-Resolved Fluorescence (HTRF) | Recombinant PD-1/PD-L1 proteins | TR-FRET Signal | 1.4 nM | [2][3][7] |
| Reporter Gene Assay | PD-1/PD-L1 Blockade | CHO-K1 cells expressing PD-L1 co-cultured with Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter | Luciferase Activity | 276 nM | [1] |
| Cytotoxicity Assay | Cell Viability | MDA-MB-231 (human breast cancer) | Cell Viability | 28.77 µM | [4][8] |
Table 2: Activity of this compound Derivative (as a PROTAC)
| Assay Type | Description | Cell Line / System | Readout | IC50 | Reference(s) |
| Biochemical Assay | PD-1/PD-L1 Interaction Inhibition | Recombinant PD-1/PD-L1 proteins | Not specified | 39.2 nM | [5][9][10][11] |
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling and BMS-1166 Mechanism of Action
Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of BMS-1166.
PROTAC Formation and Action
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dihydrochloride | TargetMol [targetmol.com]
- 10. This compound dihydrochloride - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Conjugation of BMS-1166 to E3 Ligase Ligands for Targeted PD-L1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. This is achieved by simultaneously binding the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs targeting the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1). Specifically, it focuses on the conjugation of BMS-1166, a potent PD-L1 inhibitor, to a ligand for the Cereblon (CRBN) E3 ligase via an N-piperidine-CO-N-piperazine linker. BMS-1166 functions as the warhead for the POI (PD-L1), while ligands such as pomalidomide are used to recruit the CRBN E3 ligase.
Signaling Pathway and Mechanism of Action
PD-L1, expressed on tumor cells, interacts with the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.[1] By blocking this interaction, the T cells can remain active and mediate tumor cell killing. A BMS-1166-based PROTAC not only inhibits the PD-1/PD-L1 interaction but also leads to the complete removal of the PD-L1 protein from the cell surface, offering a more profound and sustained therapeutic effect. The PROTAC works by forming a ternary complex between PD-L1 and the CRBN E3 ligase, which triggers the ubiquitination of PD-L1, marking it for degradation by the proteasome.
Data Presentation: Quantitative Analysis of a Representative PD-L1 PROTAC
The following tables summarize key quantitative data for a representative PD-L1 PROTAC constructed from a PD-L1 inhibitor and a CRBN ligand. This data is essential for evaluating the PROTAC's efficacy.
Table 1: Binding Affinities and Cooperativity
| Compound | Target | Assay Method | Binding Affinity (Kd) | Cooperativity (α) |
|---|---|---|---|---|
| BMS-1166 (Warhead) | PD-L1 | HTRF/SPR | 1.4 - 5.7 nM | N/A |
| Pomalidomide (E3 Ligand) | CRBN | Various | ~1.8 µM | N/A |
| Representative PD-L1 PROTAC | PD-L1 | SPR/ITC | 59.2 µM[2] | N/A |
| Representative PD-L1 PROTAC | CRBN | SPR/ITC | 131.77 µM[2] | Not Reported |
Note: Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its binding to the other. It is calculated as the ratio of binary to ternary binding affinities. An α > 1 indicates positive cooperativity, which is favorable for ternary complex formation.
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC Compound | Cell Line | Degradation DC50 | Maximum Degradation (Dmax) | Time Point |
|---|---|---|---|---|
| PROTAC PD-L1 degrader-1 | 4T1 cells | 0.609 µM[2] | >90% (estimated from curve) | 24 hours |
| Antibody-based PROTAC (for comparison) | MDA-MB-231 | 3.4 nM[3] | 63%[3] | 24 hours |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
Protocol 1: Synthesis of BMS-1166-Pomalidomide PROTAC
This protocol describes the synthesis of a PROTAC by conjugating a carboxylic acid-functionalized BMS-1166 linker to an amine-functionalized pomalidomide E3 ligase ligand via an amide bond formation.
Materials:
-
BMS-1166-N-piperidine-COOH (1.0 equivalent)
-
Amine-functionalized Pomalidomide (e.g., Pomalidomide-amino-PEG4-NH2) (1.1 equivalents)[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC system
Procedure:
-
Carboxylic Acid Activation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve BMS-1166-N-piperidine-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Amide Coupling:
-
In a separate flask, dissolve the amine-functionalized pomalidomide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the pomalidomide solution dropwise to the activated BMS-1166 solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final, pure PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis of PD-L1 Degradation
This protocol details the steps to quantify the degradation of PD-L1 in cancer cells treated with the synthesized PROTAC.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
Synthesized BMS-1166 PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PD-L1, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the PD-L1 band intensity to the β-actin band intensity.
-
Calculate the percentage of degradation relative to the DMSO-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: HTRF Assay for Ternary Complex Formation
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the formation of the PD-L1-PROTAC-CRBN ternary complex.
Materials:
-
Recombinant His-tagged human PD-L1 protein
-
Recombinant GST-tagged human CRBN/DDB1 protein complex
-
Anti-His-Europium Cryptate (donor)
-
Anti-GST-d2 (acceptor)
-
BMS-1166 PROTAC
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of His-PD-L1, GST-CRBN/DDB1, Anti-His-Europium, and Anti-GST-d2 at their optimal concentrations (determined via titration experiments) in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the PROTAC dilutions or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the His-PD-L1 solution.
-
Add 5 µL of the GST-CRBN/DDB1 solution.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the pre-mixed HTRF detection antibodies (Anti-His-Europium and Anti-GST-d2).
-
Incubate for 60 minutes to 2 hours at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (665 nm reading / 620 nm reading) * 10,000.
-
Plot the HTRF ratio against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Conclusion
The conjugation of the PD-L1 inhibitor BMS-1166 to an E3 ligase ligand presents a promising strategy for the targeted degradation of PD-L1. The protocols and data provided in these application notes offer a comprehensive guide for researchers to synthesize, characterize, and evaluate novel PD-L1-targeting PROTACs. Careful optimization of the linker and E3 ligase ligand, along with rigorous biochemical and cellular characterization, is crucial for the development of potent and selective degraders for cancer immunotherapy.
References
Using BMS-1166-N-piperidine-CO-N-piperazine in targeted protein degradation
Disclaimer: The specific molecule "BMS-1166-N-piperidine-CO-N-piperazine" does not appear in publicly available scientific literature as a targeted protein degrader. BMS-1166 is a known small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2][3][4] Targeted protein degradation of PD-L1 is an active area of research, with some approaches utilizing BMS-1166 as a PD-L1 binding ligand.[5][6][7] This document provides a detailed application note and protocols for a hypothetical PD-L1-targeting PROTAC (Proteolysis Targeting Chimera), herein named PD-L1-PROTAC-1166 , which incorporates a BMS-1166 derivative as the warhead for PD-L1. The data and protocols are based on established methodologies and published findings in the field of targeted protein degradation.
Introduction
Programmed cell death ligand-1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells.[5] Its interaction with the PD-1 receptor on activated T cells leads to T-cell exhaustion and allows cancer cells to evade the immune system.[3][8] While monoclonal antibodies targeting the PD-1/PD-L1 axis have shown significant clinical success, small-molecule approaches, including targeted protein degradation, offer potential advantages such as oral bioavailability and improved tumor penetration.[]
PD-L1-PROTAC-1166 is a heterobifunctional molecule designed to induce the degradation of PD-L1. It consists of a BMS-1166 derivative, which binds to PD-L1, connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (PD-L1, PD-L1-PROTAC-1166, and E3 ligase) leads to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome.[10][11] This approach not only blocks the PD-1/PD-L1 interaction but also removes the PD-L1 protein from the cell surface, potentially leading to a more durable anti-tumor immune response.
Mechanism of Action
The mechanism of action of PD-L1-PROTAC-1166 involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[12]
-
Binding: The BMS-1166 moiety of the PROTAC binds to the PD-L1 protein, while the other end of the PROTAC binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: This dual binding brings PD-L1 and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the PD-L1 protein.
-
Proteasomal Degradation: The polyubiquitinated PD-L1 is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can catalyze further rounds of PD-L1 degradation.
Some studies have shown that BMS-1166 itself can affect PD-L1 by inhibiting its glycosylation and blocking its transport from the endoplasmic reticulum, which can also lead to its degradation.[8][][13][14][15] A PROTAC based on this molecule could therefore have a dual mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 7. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 12. Targeted protein degradation fact sheet - Bristol Myers Squibb [bms.com]
- 13. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 14. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-1166-N-piperidine-CO-N-piperazine for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2][3] Unlike antibody-based immunotherapies, small-molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability and shorter half-lives, which may allow for more controlled and reversible therapeutic effects.[1][] These application notes provide a comprehensive overview of BMS-1166, its mechanism of action, and detailed protocols for its use in immunotherapy research.
Mechanism of Action
BMS-1166 disrupts the PD-1/PD-L1 interaction through a multi-faceted mechanism. Primarily, it binds to PD-L1, inducing its dimerization and sterically hindering its binding to the PD-1 receptor.[2][][5] This prevents the downstream signaling that leads to T-cell exhaustion and restores the anti-tumor immune response.[3][6]
Furthermore, studies have revealed a novel intracellular mechanism of action. BMS-1166 has been shown to specifically inhibit the proper glycosylation of PD-L1, which is crucial for its stability and transport.[][7][8] By blocking the export of under-glycosylated PD-L1 from the endoplasmic reticulum to the Golgi apparatus, BMS-1166 leads to its intracellular accumulation and prevents its expression on the cell surface, thereby abrogating its function.[7][8][9]
Caption: Mechanism of BMS-1166 action on the PD-1/PD-L1 pathway.
Data Presentation
In Vitro Potency of BMS-1166
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 1.4 nM | Isolated Proteins | [1][2][10] |
| HTRF Binding Assay | IC50 | 7 nM | Isolated Proteins | [8] |
| Cell-Based Assay (Jurkat/CHO co-culture) | IC50 | 276 nM | Jurkat-PD-1/CHO-PD-L1 | [11] |
| Breast Cancer Cell Cytotoxicity | IC50 | 28.77 µM | MDA-MB-231 | [3] |
In Vivo Formulation
| Solvent | Percentage | Final Concentration | Reference |
| DMSO | 10% | \multirow{4}{*}{≥ 2.08 mg/mL (3.24 mM)} | [2] |
| PEG300 | 40% | [2] | |
| Tween-80 | 5% | [2] | |
| Saline | 45% | [2] |
Note: The specificity of BMS-1166 for human PD-L1 restricts its in vivo application in murine models.[3]
Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantifies the ability of BMS-1166 to disrupt the interaction between PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF donor and acceptor fluorophores
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
BMS-1166
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of BMS-1166 in the assay buffer.
-
Add a fixed concentration of PD-1 and PD-L1 proteins to the wells of the microplate.
-
Add the different concentrations of BMS-1166 to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Add the HTRF donor and acceptor fluorophores.
-
Incubate for another period as recommended by the manufacturer.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the IC50 value by plotting the HTRF signal against the logarithm of the BMS-1166 concentration and fitting the data to a four-parameter logistic curve.
T-Cell Activation/Exhaustion Assay (Co-culture System)
This cell-based assay evaluates the functional effect of BMS-1166 on restoring T-cell activation in the presence of PD-L1-expressing cells.[6]
Materials:
-
Effector Cells (ECs): Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.[6]
-
Antigen-Presenting Cells (aAPCs): A cell line (e.g., CHO) engineered to express PD-L1 and a T-cell receptor (TCR) agonist.[6]
-
BMS-1166
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the aAPCs in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of BMS-1166 in cell culture medium.
-
Add the BMS-1166 dilutions to the wells containing the aAPCs.
-
Add the ECs to the wells to initiate the co-culture.
-
Incubate the co-culture for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity in the presence of BMS-1166 indicates a restoration of T-cell activation.[3][8]
Caption: Workflow for a T-cell activation co-culture assay.
Western Blotting for PD-L1 Glycosylation Status
This protocol is used to assess the effect of BMS-1166 on the glycosylation and molecular weight of PD-L1.[9]
Materials:
-
PD-L1 expressing cancer cell line (e.g., PC-9)
-
BMS-1166
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture PD-L1 expressing cells in the presence of varying concentrations of BMS-1166 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PD-L1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
A shift in the molecular weight of the PD-L1 band (a decrease in the higher molecular weight form and an increase in the lower molecular weight form) indicates an effect on glycosylation.[9]
Conclusion
BMS-1166 is a valuable research tool for investigating the PD-1/PD-L1 immune checkpoint. Its dual mechanism of action, involving both the induction of PD-L1 dimerization and the inhibition of its glycosylation and trafficking, makes it a subject of significant interest in the development of small-molecule cancer immunotherapies. The protocols and data presented here provide a foundation for researchers to effectively utilize BMS-1166 in their studies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: BMS-1166-N-piperidine-CO-N-piperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. The derivative, BMS-1166-N-piperidine-CO-N-piperazine, serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the BMS-1166 warhead for targeting PD-L1 and a piperazine linker for conjugation to an E3 ubiquitin ligase ligand. The resulting PROTAC, often referred to as "PROTAC PD-1/PD-L1 degrader-1," is designed to induce the degradation of the PD-L1 protein, offering a novel therapeutic strategy in cancer immunotherapy.[1][2][3][4][5][6]
These application notes provide detailed protocols for the synthesis and characterization of PD-L1-targeting PROTACs utilizing this compound, enabling researchers to explore this innovative approach in drug discovery.
Mechanism of Action
Unlike traditional small molecule inhibitors that merely block the PD-1/PD-L1 interaction, PROTACs derived from this compound are designed to eliminate the PD-L1 protein altogether. The PROTAC molecule facilitates the formation of a ternary complex between the PD-L1 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][7] This proximity induces the ubiquitination of PD-L1, marking it for degradation by the proteasome.[5] The degradation of PD-L1 from the surface of cancer cells is intended to restore and enhance the anti-tumor activity of T cells.[8] Some studies also suggest that the degradation of PD-L1 can occur through a lysosome-dependent manner.[7][9]
Data Presentation
The following tables summarize key quantitative data for a representative PD-L1 degrader synthesized using a BMS-1166 derivative.
Table 1: In Vitro Efficacy of PROTAC PD-1/PD-L1 degrader-1
| Assay Type | Cell Line | Endpoint | IC50 (nM) | DC50 (µM) | Dmax (%) | Reference(s) |
| PD-1/PD-L1 Interaction | - | Inhibition of Binding | 39.2 | - | - | [2][7][9] |
| PD-L1 Degradation | 4T1 | PD-L1 Protein Levels | - | 0.609 | >50 | [10] |
| PD-L1 Degradation | MDA-MB-231 | PD-L1 Protein Levels | - | - | 35 (at 10 µM) | [7][9] |
| T-cell Activation | Hep3B/OS-8/hPD-L1 + CD3 T-cells | Immune Response Restoration | - | - | Significant | [7][9] |
Table 2: In Vivo Efficacy of a Representative PD-L1 PROTAC Degrader
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| MC38 Mouse Colon Cancer | PROTAC [I] | 10 mg/kg | 48.72 | [8] |
| MC38 Mouse Colon Cancer | PROTAC [I] | 20 mg/kg | 57.35 | [8] |
| MC38 Mouse Colon Cancer | PROTAC [II] | 10 mg/kg | 34.61 | [8] |
| MC38 Mouse Colon Cancer | PROTAC [II] | 20 mg/kg | 54.92 | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PROTAC-mediated PD-L1 Degradation
Caption: PROTAC-mediated degradation of PD-L1 and subsequent T-cell activation.
Experimental Workflow for Synthesis and Characterization of a PD-L1 PROTAC
Caption: Workflow for the development and evaluation of a PD-L1 PROTAC.
Experimental Protocols
Protocol 1: Synthesis of PROTAC PD-1/PD-L1 Degrader-1 (General Protocol)
This protocol describes a general method for the amide coupling of this compound with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
This compound
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-linker-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC PD-1/PD-L1 degrader-1.
-
Confirm the identity and purity of the final compound by MS and NMR spectroscopy.
Protocol 2: PD-L1 Degradation Assay by Western Blot
This protocol details the assessment of PD-L1 protein degradation in cancer cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing PD-L1 (e.g., MDA-MB-231, 4T1)
-
PROTAC PD-1/PD-L1 degrader-1
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC PD-1/PD-L1 degrader-1 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the PD-L1 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol describes a high-throughput screening method to assess the ability of the PROTAC to inhibit the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with an Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a His-tag)
-
Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
PROTAC PD-1/PD-L1 degrader-1
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the FRET donor-labeled anti-Fc antibody and FRET acceptor-labeled anti-His antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using an HTRF plate reader.
-
Calculate the HTRF ratio and determine the percent inhibition of the PD-1/PD-L1 interaction for each PROTAC concentration.
-
Plot the percent inhibition against the log of the PROTAC concentration to determine the IC50 value.
Protocol 4: T-Cell Activation Assay (Co-culture Model)
This protocol evaluates the functional consequence of PD-L1 degradation on T-cell activation.
Materials:
-
PD-L1 expressing cancer cell line (e.g., Hep3B/OS-8/hPD-L1)
-
Human CD3+ T-cells or a T-cell line (e.g., Jurkat)
-
PROTAC PD-1/PD-L1 degrader-1
-
Cell culture medium
-
Human IL-2 or IFN-γ ELISA kit
-
96-well plates
Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cancer cells with the PROTAC for 24 hours to induce PD-L1 degradation.
-
After the pre-treatment, add the CD3+ T-cells to the wells to initiate co-culture.
-
Incubate the co-culture for an additional 48-72 hours.
-
Collect the supernatant from each well.
-
Measure the concentration of IL-2 or IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
An increase in cytokine production in the PROTAC-treated co-cultures compared to the vehicle control indicates a restoration of T-cell effector function.[7][9]
Conclusion
This compound is a valuable chemical tool for the development of PD-L1-targeting PROTACs. The resulting degraders offer a promising alternative to traditional PD-1/PD-L1 inhibitors by inducing the complete removal of the PD-L1 protein. The protocols provided herein offer a framework for the synthesis, in vitro characterization, and functional evaluation of these novel therapeutic agents, facilitating further research and development in the field of cancer immunotherapy.
References
- 1. enamine.net [enamine.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 9. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
BMS-1166-N-piperidine-CO-N-piperazine handling and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent and selective small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[1][2][3] As a critical immune checkpoint pathway, the PD-1/PD-L1 axis is frequently exploited by tumor cells to evade immune surveillance.[4][5][6] BMS-1166 represents a promising therapeutic agent in cancer immunotherapy by restoring T-cell activity against malignant cells.[2][7] These application notes provide detailed guidance on the handling, storage, and experimental use of BMS-1166.
Handling and Storage
Proper handling and storage of BMS-1166 are crucial to maintain its stability and activity.
2.1. Powder Form
-
Storage Temperature: Store the solid compound at -20°C for long-term storage (up to 3 years).[2]
-
Shipping: BMS-1166 is typically shipped on wet ice or at room temperature for short durations.[7][8]
-
Stability: The compound is stable for at least 4 years when stored as a solid at -20°C.[7]
2.2. Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[2] Other solvents like dimethylformamide (DMF) can also be used.[7] For in vivo studies, co-solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been reported.[1]
-
Preparation: To prepare a stock solution, dissolve the powdered BMS-1166 in the appropriate solvent. Sonication may be required to aid dissolution.[9] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year or -20°C for shorter periods (up to 1 month).[1][2] The hydrochloride salt of BMS-1166 in solution is stable for up to 2 years at -80°C and 1 year at -20°C.[10]
Physicochemical and Biological Data
The following tables summarize the key physicochemical and biological properties of BMS-1166.
Table 1: Physicochemical Properties of BMS-1166
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₃ClN₂O₇ | [7] |
| Molecular Weight | 641.1 g/mol | [2][7] |
| CAS Number | 1818314-88-3 | [7] |
| Purity | ≥98% | [7] |
| Formulation | Crystalline solid | [7] |
| Solubility (DMSO) | ≥30 mg/mL | [7] |
| Solubility (DMF) | 30 mg/mL | [7] |
| Solubility (DMSO:PBS (pH 7.2) (1:2)) | 0.33 mg/mL | [7] |
Table 2: Biological Activity of BMS-1166
| Assay | Parameter | Value | Reference |
| PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay | IC₅₀ | 1.4 nM | [1][2][7][10] |
| Cell-Free PD-1/PD-L1 Interaction Assay | IC₅₀ | 1.6 nM | [3] |
| Jurkat/CHO Co-culture Reporter Assay | EC₅₀ | 276 nM | [7] |
| Surface Plasmon Resonance (SPR) vs. PD-L1 | Kᴅ | 5.7 x 10⁻⁹ M | [11] |
Mechanism of Action
BMS-1166 employs a multifaceted mechanism to disrupt the PD-1/PD-L1 signaling pathway.
-
Induction of PD-L1 Dimerization: Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-1166 binds to PD-L1 and induces its dimerization.[1][12] This dimerized conformation of PD-L1 occludes the binding site for PD-1, thereby preventing their interaction.[12]
-
Inhibition of PD-L1 Glycosylation: BMS-1166 has been shown to partially and specifically inhibit the N-glycosylation of PD-L1.[13][][15] This interference with glycosylation leads to the accumulation of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and blocks its transport to the Golgi apparatus, ultimately preventing its cell surface expression and function.[15][16]
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. Engagement of PD-1 on activated T-cells by PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) complex.[17] This results in the dephosphorylation of key downstream signaling molecules, leading to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity, a state often referred to as T-cell exhaustion.[17] By blocking the PD-1/PD-L1 interaction, BMS-1166 prevents this inhibitory signaling cascade, thereby restoring the anti-tumor immune response.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.
Experimental Protocols
The following are generalized protocols for common assays used to characterize BMS-1166. Researchers should optimize these protocols for their specific experimental systems.
6.1. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a cell-free system.
-
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
Assay buffer
-
BMS-1166
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a serial dilution of BMS-1166 in the assay buffer.
-
In a 384-well plate, add the recombinant PD-1 and PD-L1 proteins.
-
Add the BMS-1166 dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no proteins).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents.
-
Incubate the plate in the dark at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
6.2. T-Cell Activation/Reporter Assay
This cell-based assay assesses the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1.
-
Materials:
-
PD-1 expressing Jurkat T-cells (or other suitable T-cell line) engineered with a reporter gene (e.g., NFAT-luciferase).
-
PD-L1 expressing target cells (e.g., CHO or a cancer cell line).
-
Cell culture medium.
-
BMS-1166.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare a serial dilution of BMS-1166 in cell culture medium.
-
Add the BMS-1166 dilutions to the wells containing the target cells.
-
Add the PD-1 expressing Jurkat reporter cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
After incubation, add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the fold-change in reporter activity and determine the EC₅₀ value.
-
Caption: Workflow for a T-cell activation reporter assay with BMS-1166.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling BMS-1166.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer
BMS-1166 is for research use only and is not intended for human or veterinary use.[7] The information provided in these application notes is for guidance purposes only. Researchers should rely on their own expertise and institutional protocols for the safe and effective use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 4. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 5. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 15. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of BMS-1166-N-piperidine-CO-N-piperazine to a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the coupling of BMS-1166-N-piperidine-CO-N-piperazine, a derivative of the potent PD-1/PD-L1 interaction inhibitor BMS-1166, to a linker. This process is a critical step in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the PD-L1 protein.
Introduction
BMS-1166 is a small molecule inhibitor that disrupts the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a key immune checkpoint that cancer cells exploit to evade the immune system. By blocking this interaction, BMS-1166 can restore the anti-tumor activity of T-cells. The derivative, this compound, incorporates a reactive handle, a secondary amine on the piperazine ring, which is suitable for covalent attachment to a linker. This enables the development of PROTACs that can recruit an E3 ubiquitin ligase to the PD-L1 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation-based approach offers a potential advantage over simple inhibition, as it can lead to a more sustained and potent biological effect.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway plays a crucial role in regulating T-cell activation. Under normal physiological conditions, this pathway helps to maintain immune homeostasis and prevent autoimmunity. However, many cancer cells upregulate the expression of PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on an activated T-cell, it triggers an inhibitory signal within the T-cell, leading to T-cell exhaustion and allowing the tumor to escape immune surveillance.
BMS-1166 functions by binding to PD-L1, which induces its dimerization and prevents its interaction with PD-1.[1][2] Furthermore, studies have shown that BMS-1166 has a unique mechanism of action that involves the disruption of PD-L1 glycosylation and its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4] This leads to the accumulation of under-glycosylated PD-L1 in the ER and its subsequent degradation.[3][4]
A PROTAC created by coupling this compound to an E3 ligase ligand would add another layer to this mechanism. By recruiting an E3 ligase, the PROTAC would tag the PD-L1 protein for degradation by the proteasome, effectively removing it from the cell surface and preventing it from engaging with PD-1.
Caption: PD-1/PD-L1 signaling and the mechanism of action of a BMS-1166 PROTAC.
Experimental Protocols
The following is a representative protocol for the amide coupling of this compound to a linker containing a carboxylic acid functional group. This is a common strategy in the synthesis of PROTACs.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Custom Synthesis/Commercially Available | PD-L1 Ligand with reactive handle |
| Carboxylic acid-functionalized linker | Various | Linker moiety |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various | Amide coupling reagent |
| HOBt (Hydroxybenzotriazole) | Various | Racemization suppressant |
| DIPEA (N,N-Diisopropylethylamine) | Various | Non-nucleophilic base |
| Anhydrous DMF (N,N-Dimethylformamide) | Various | Reaction solvent |
| Dichloromethane (DCM) | Various | Extraction/Chromatography solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Various | Aqueous wash |
| Brine | Various | Aqueous wash |
| Anhydrous sodium sulfate (Na₂SO₄) | Various | Drying agent |
| Silica gel | Various | Stationary phase for chromatography |
Experimental Workflow
Caption: Workflow for the coupling of BMS-1166 derivative to a linker.
Detailed Coupling Protocol
-
Reaction Setup:
-
To a solution of the carboxylic acid-functionalized linker (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.
-
-
Characterization:
Data Presentation
The following table provides representative quantitative data for a typical amide coupling reaction. Actual results may vary depending on the specific linker and reaction conditions used.
| Parameter | Expected Value | Analytical Method |
| Reaction Time | 4 - 12 hours | LC-MS |
| Yield | 60 - 85% | Gravimetric |
| Purity | >95% | HPLC |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| ¹³C NMR | Conforms to structure | NMR Spectroscopy |
| HRMS (m/z) | [M+H]⁺ calculated vs. found | Mass Spectrometry |
Conclusion
This document provides a comprehensive guide for the coupling of this compound to a carboxylic acid-functionalized linker. The provided protocol is based on standard amide bond formation chemistry widely used in the synthesis of complex molecules like PROTACs. Adherence to these guidelines, coupled with careful monitoring and characterization, will enable the successful synthesis of novel bifunctional molecules targeting PD-L1 for degradation. This approach holds significant promise for the development of next-generation cancer immunotherapies.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling for BMS-1166-N-piperidine-CO-N-piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of BMS-1166-N-piperidine-CO-N-piperazine. This molecule is a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs) that leverage the BMS-1166 ligand to target the PD-1/PD-L1 immune checkpoint.[1][2] The amide bond formation between the N-piperidine carboxylic acid moiety of BMS-1166 and a piperazine linker is a critical step that often requires careful optimization to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in drug discovery?
A1: this compound serves as a crucial linker component in the synthesis of PROTACs.[3][1][2] PROTACs are bifunctional molecules that recruit a target protein (in this case, PD-L1 via the BMS-1166 warhead) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperidine-CO-N-piperazine linker connects the BMS-1166 moiety to the E3 ligase ligand.
Q2: What are the common challenges in the amide coupling reaction to form this linker?
A2: Common challenges include low reaction conversion, formation of side products, and difficulties in purification. Low conversion can result from inefficient activation of the carboxylic acid, presence of moisture, or suboptimal reaction conditions. Side reactions may include the guanidinylation of the piperazine amine when using uronium-based coupling reagents like HATU, or epimerization if the piperidine carboxylic acid has a chiral center. Purification can be complicated by the removal of excess coupling agents and their byproducts.
Q3: Which coupling reagents are most effective for this type of amide bond formation?
A3: For coupling a piperidine carboxylic acid with a piperazine, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their high reactivity and ability to suppress side reactions.[4] Carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure , are also a reliable choice.[4]
Q4: What is the importance of the base in this reaction?
A4: A non-nucleophilic, sterically hindered base is crucial for neutralizing the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction. DIPEA (N,N-Diisopropylethylamine) is a commonly used base for this purpose.[4] The choice and stoichiometry of the base can significantly impact the reaction rate and minimize side reactions like epimerization.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent due to hydrolysis. 2. Presence of water in the solvent or reagents. 3. Insufficient amount or inappropriate base. 4. Sterically hindered starting materials. | 1. Use fresh, high-quality coupling reagents stored under anhydrous conditions. 2. Use anhydrous solvents (e.g., DMF, DCM) and dry all glassware thoroughly. 3. Use at least 2.5 equivalents of a non-nucleophilic base like DIPEA with HATU. 4. Increase reaction time and/or temperature. Consider using a more potent coupling reagent like HATU if EDC/HOBt fails.[4] |
| Low Yield with Consumption of Starting Materials | 1. Side reaction with the piperidine N-H if unprotected, leading to oligomerization. 2. Guanidinylation of the piperazine amine by excess uronium reagent (e.g., HATU).[4] 3. Hydrolysis of the activated ester intermediate. | 1. If the piperidine nitrogen is not part of the core BMS-1166 structure and is susceptible to reaction, consider using a protecting group (e.g., Boc). 2. Use the coupling reagent in near-stoichiometric amounts (e.g., 1.1 equivalents). Alternatively, switch to a phosphonium-based reagent like PyBOP.[4] 3. Ensure strictly anhydrous conditions. |
| Formation of Impurities | 1. Epimerization at a chiral center alpha to the carboxylic acid. 2. Formation of a urea byproduct from carbodiimide reagents (e.g., DCU from DCC, or a water-soluble urea from EDC). | 1. Perform the reaction at low temperatures (e.g., start at 0 °C). Pre-activate the carboxylic acid for a short period before adding the amine. Use additives like HOAt or OxymaPure which are known to suppress epimerization.[4] 2. If using EDC, the urea byproduct is typically water-soluble and can be removed with an aqueous workup. If using DCC, the insoluble DCU can be removed by filtration. |
| Difficult Purification | 1. Excess coupling reagent and its byproducts remaining in the crude product. 2. Similar polarity of the product and unreacted starting materials. | 1. Use an appropriate aqueous workup to remove water-soluble byproducts. For HATU, washing with a weak acid can help remove basic impurities. 2. Optimize the reaction to drive it to completion. If separation is still difficult, consider using a different chromatography system (e.g., reverse-phase HPLC). |
Experimental Protocols
The following are representative protocols for the amide coupling reaction. The specific starting materials are the BMS-1166-N-piperidine-carboxylic acid derivative and the desired N-substituted piperazine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for its high efficiency and mild reaction conditions.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the BMS-1166-N-piperidine-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous solvent such as DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stirring: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the N-substituted piperazine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more classical and cost-effective method.
-
Preparation: To a round-bottom flask, add the BMS-1166-N-piperidine-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous solvent like DMF or DCM.
-
Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.
-
Activation: Stir the reaction at 0 °C for 30 minutes.
-
Amine Addition: Add the N-substituted piperazine (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, 5% aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
While specific yield data for the synthesis of every this compound derivative is proprietary, the following table provides a general comparison of common amide coupling conditions based on literature for similar substrates.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range | Key Considerations |
| HATU | - | DIPEA | DMF | 80-95% | Fast reaction times, low epimerization, but higher cost and potential for guanidinylation side reaction.[4] |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | 60-85% | Cost-effective, but may require longer reaction times and careful control to minimize side reactions. |
| EDC | OxymaPure | DIPEA | DMF/CH₃CN | 70-90% | Generally higher yields and lower epimerization than EDC/HOBt.[4] |
| T3P | Pyridine | Ethyl Acetate | 75-95% | Often gives clean reactions with easy workup as byproducts are water-soluble. |
Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway that is targeted by BMS-1166.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.
Experimental Workflow for Amide Coupling Optimization
This diagram outlines a logical workflow for optimizing the reaction conditions.
Caption: A logical workflow for the optimization of the amide coupling reaction.
References
Technical Support Center: BMS-1166-N-piperidine-CO-N-piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with BMS-1166-N-piperidine-CO-N-piperazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to BMS-1166?
A1: BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, with an IC50 value of approximately 1.4 nM to 1.6 nM in cell-free assays.[1][2][3] this compound is a derivative of BMS-1166 that incorporates a PROTAC (Proteolysis Targeting Chimera) linker.[4][5] This modification allows it to be used in the synthesis of PROTACs, which are designed to induce the degradation of target proteins.[4][5] The addition of the piperidine-CO-N-piperazine linker may alter the physicochemical properties of the parent compound, including its solubility.
Q2: I am experiencing poor solubility with this compound in aqueous buffers. What are the recommended starting solvents?
A2: For many poorly soluble small molecules, the initial step is to create a concentrated stock solution in an organic solvent.[6] For the parent compound, BMS-1166, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[7][8][9] It is advisable to start by preparing a high-concentration stock solution of this compound in fresh, anhydrous DMSO. Sonication may aid in dissolution.[7] From this stock, you can perform serial dilutions into your aqueous experimental medium. Be aware that the final DMSO concentration should be kept low (typically <0.5%) in cell-based assays to avoid solvent-induced artifacts.[10]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[6][10] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of the compound in your assay to stay below its aqueous solubility limit.[6][10]
-
Use Co-solvents/Formulations: For the parent compound, BMS-1166, several co-solvent systems have been successfully used for in vivo and in vitro studies. These can be a good starting point for your derivative.[1][2][7]
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[6]
-
Adjust pH: The piperidine and piperazine moieties in the linker are basic. Therefore, the solubility of this compound is likely pH-dependent. Acidifying the buffer may increase its solubility.[6][11]
-
Gentle Heating and Sonication: These methods can help dissolve the compound, but should be used with caution to avoid degradation. A gentle warming in a 37°C water bath or short bursts of sonication are recommended.[6]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound in the cell culture medium, leading to an unknown and variable effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay wells under a microscope for any signs of compound precipitation.
-
Solubility Test: Perform a preliminary solubility test of this compound in your specific cell culture medium.
-
Optimize Formulation: If precipitation is observed, try incorporating a co-solvent or surfactant into your dilution scheme. Refer to the formulation tables for BMS-1166 as a starting point.
-
Serum Consideration: The presence of serum proteins in the media can impact compound solubility and availability. Consider testing different serum concentrations.[6]
-
Problem 2: Difficulty preparing a stock solution.
-
Possible Cause: The compound may have low solubility even in organic solvents, or the solvent quality may be poor.
-
Troubleshooting Steps:
-
Use High-Quality Solvent: Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO can significantly reduce the solubility of some compounds.[2][8][12]
-
Apply Gentle Heat and Sonication: As mentioned previously, gentle warming and sonication can aid dissolution.[6]
-
Test Alternative Solvents: If DMSO is not effective, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[6][9]
-
Quantitative Data
Table 1: Solubility of BMS-1166 (Parent Compound) in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (194.97 mM) | Sonication recommended.[7] |
| DMSO | 100 mg/mL (155.97 mM) | Use fresh, anhydrous DMSO.[8] |
| DMSO | 30 mg/mL | |
| Ethanol | 13 mg/mL | |
| Water | Insoluble | |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
Table 2: Formulations for BMS-1166 (Parent Compound)
| Formulation Components | Achieved Concentration | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (3.24 mM) | Add co-solvents sequentially. Clear solution.[1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.24 mM) | Add co-solvents sequentially. Clear solution.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (3.24 mM) | Add co-solvents sequentially. Clear solution.[1][2] |
| 5% DMSO + 40% PEG-200 + 55% Saline | Not specified | Used for an analog of BMS-1166.[1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a precise volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: General Method for Preparing a Co-solvent Formulation
This protocol is based on a common formulation for the parent compound, BMS-1166.[1][2]
-
Start with your high-concentration DMSO stock solution of this compound.
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of your DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix again.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
Note: The exact ratios of these components may need to be optimized for this compound.
Visualizations
References
- 1. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis and Troubleshooting of BMS-1166-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of PROTACs utilizing BMS-1166-N-piperidine-CO-N-piperazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
A1: this compound is a chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:
-
BMS-1166: A potent inhibitor of the PD-1/PD-L1 interaction, which serves as the "warhead" that binds to the target protein, PD-L1.
-
Piperidine-CO-N-piperazine: A rigid linker that connects the warhead to the E3 ligase ligand. The piperazine moiety can enhance solubility and provide a favorable conformation for the ternary complex formation.[1][2][3]
-
A reactive handle: This molecule is designed to be further conjugated to an E3 ligase ligand to complete the PROTAC structure.
Q2: What is the primary chemical reaction used to conjugate an E3 ligase ligand to this compound?
A2: The most common method for conjugating an E3 ligase ligand to this compound is through an amide bond formation . This reaction typically involves coupling the primary or secondary amine on the piperazine end of the linker with a carboxylic acid on the E3 ligase ligand (or a linker attached to it). Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to facilitate this reaction.[4][5][6]
Q3: I am observing low yield in my final PROTAC synthesis. What are the potential causes and solutions?
A3: Low synthetic yield is a common issue in multi-step PROTAC synthesis.[7] Several factors could be responsible:
-
Inefficient Coupling Reaction: The amide bond formation may not be optimal.
-
Degradation of Starting Materials or Product: The warhead, linker, or final PROTAC may be unstable under the reaction or purification conditions.
-
Difficult Purification: The physicochemical properties of the PROTAC (e.g., high molecular weight, polarity) can lead to significant loss during purification steps.
For troubleshooting steps, please refer to the Troubleshooting Guide below.
Q4: My purified PROTAC shows low or no degradation of the target protein, PD-L1. What should I investigate?
A4: Lack of target degradation can stem from several issues beyond the chemical synthesis itself. Key areas to investigate include:
-
Incorrect Chemical Structure: Confirm the structure and purity of your final PROTAC using NMR and high-resolution mass spectrometry.
-
Poor Cell Permeability: The large size and specific chemical properties of your PROTAC might prevent it from efficiently crossing the cell membrane.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex needed for degradation.
-
Choice of E3 Ligase: The E3 ligase you have targeted (e.g., CRBN, VHL) may not be expressed at sufficient levels in your cell line of interest.
For a detailed breakdown of troubleshooting strategies, see the Troubleshooting Guide .
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and validation of BMS-1166-based PROTACs.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final PROTAC | Inefficient Amide Coupling | - Optimize Coupling Reagents: Use a different coupling reagent (e.g., HBTU, PyBOP) or an additive like HOBt to improve efficiency and reduce side reactions.[8] - Adjust Stoichiometry: Vary the equivalents of the coupling reagent and base (e.g., DIPEA). Typically, 1.2-1.5 equivalents of the coupling reagent and 2-3 equivalents of base are used. - Reaction Time and Temperature: Monitor the reaction by LC-MS and adjust the reaction time accordingly. Some couplings may benefit from being run at 0°C to room temperature, while others may require gentle heating. |
| Degradation of Reactants or Product | - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Anhydrous Conditions: Use anhydrous solvents, as water can quench the activated species in the coupling reaction. | |
| Difficult Purification | - Optimize HPLC Conditions: Develop a suitable gradient for reverse-phase HPLC purification. Due to the basic nature of the piperazine linker, using a mobile phase with a modifier like TFA or formic acid can improve peak shape.[9][10] - Alternative Purification: Consider other chromatographic techniques such as normal-phase chromatography if the compound is highly non-polar. | |
| No or Low Target Degradation | Incorrect Compound Structure or Purity | - Thorough Characterization: Confirm the identity and purity of your final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[11][][13] |
| Poor Cell Permeability | - Assess Physicochemical Properties: If possible, experimentally determine the LogP and polar surface area. High values may indicate poor permeability. - Modify Linker: In future iterations, consider linkers with different properties (e.g., PEG linkers to increase solubility). | |
| "Hook Effect" | - Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to identify a potential bell-shaped curve in degradation. | |
| Incorrect E3 Ligase Choice | - Confirm E3 Ligase Expression: Use western blotting or qPCR to verify that the targeted E3 ligase (e.g., CRBN or VHL) is expressed in your experimental cell line. | |
| Formation of Side Products | Side Reactions During Coupling | - Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 15 minutes) before adding the amine component. This can minimize side reactions with the amine.[14] |
| Reaction with Other Functional Groups | - Protecting Groups: If your warhead or E3 ligase ligand has other reactive functional groups, consider using appropriate protecting groups. |
Experimental Protocols
Protocol 1: Synthesis of a BMS-1166-CRBN PROTAC
This protocol describes a representative synthesis of a PROTAC by coupling this compound with a pomalidomide-linker conjugate possessing a terminal carboxylic acid.
Step 1: Synthesis of Pomalidomide-Linker-COOH
A detailed protocol for synthesizing an E3 ligase ligand with a linker terminating in a carboxylic acid can be adapted from various literature sources.[1][15]
Step 2: Amide Coupling of this compound with Pomalidomide-Linker-COOH
-
Materials:
-
This compound (1.0 eq)
-
Pomalidomide-Linker-COOH (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase preparative HPLC system with a C18 column
-
Lyophilizer
-
-
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve Pomalidomide-Linker-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DMSO/water and purify by reverse-phase preparative HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Characterize the final product by 1H NMR and HRMS.
-
Protocol 2: Western Blotting for PD-L1 Degradation
This protocol is a standard method to assess the degradation of the target protein, PD-L1, following treatment with the synthesized PROTAC.
-
Procedure:
-
Cell Culture and Treatment: Plate a suitable cancer cell line known to express PD-L1 (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of the BMS-1166 PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of PD-L1 degradation.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for PROTACs containing piperazine-based linkers, targeting various proteins. This data is intended to provide a general benchmark for expected performance.
| PROTAC Target | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | CRBN | Piperazine-containing | 1.3 - 25 | >85 |
| BCR-ABL | CRBN | Piperazine-containing | ~0.2 | >80 |
| CDK9 | CRBN | Piperazine-containing | ~50 | >90 |
Data adapted from various sources for illustrative purposes.[2][16]
Visualizations
Caption: A representative workflow for the synthesis of a BMS-1166 based PROTAC.
Caption: PROTAC-mediated degradation of PD-L1 to restore T-cell activation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of mass spectrometry for the advancement of PROTACs [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Yields of BMS-1166-N-piperidine-CO-N-piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of BMS-1166-N-piperidine-CO-N-piperazine derivatives. The information is presented in a practical question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound derivatives?
The key synthetic step is the amide bond formation between a piperidine carboxylic acid derivative and a piperazine derivative. Low yields in this coupling reaction are a common hurdle. Optimizing the coupling conditions, including the choice of coupling reagents, base, solvent, and reaction temperature, is critical for success.
Q2: Which coupling reagents are most effective for this type of amide bond formation?
For coupling piperidine carboxylic acids, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. Carbodiimide-based reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure are also widely used.
Q3: How can I minimize side reactions during the coupling step?
Common side reactions include epimerization at the alpha-carbon of the carboxylic acid and side reactions involving the piperidine N-H. To minimize these:
-
Protecting Groups: If the piperidine nitrogen is not part of the core BMS-1166 scaffold, consider protecting it with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) before the coupling reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the risk of epimerization.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., starting at 0 °C) to slow down potential side reactions.
-
Reagent Stoichiometry: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents) to avoid side reactions with the amine starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on the critical amide coupling step.
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Ineffective activation of the carboxylic acid. | - Use fresh, anhydrous coupling reagents and solvents (e.g., DMF, DCM).- Consider switching to a more powerful coupling reagent like HATU or COMU. |
| Low nucleophilicity of the piperazine amine. | - Use a stronger, non-nucleophilic base to ensure the amine is deprotonated.- Increase the reaction temperature or prolong the reaction time, monitoring carefully for decomposition. | |
| Steric hindrance around the reacting centers. | - Switch to a less sterically hindered coupling reagent.- Consider a different synthetic route that introduces the linkage at an earlier, less hindered stage. | |
| Low Yield with Starting Material Consumption | Side reaction with the piperidine N-H. | Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to coupling. |
| Guanidinylation of the piperazine amine. | This can occur with excess uronium/aminium reagents like HBTU or HATU. Use stoichiometric amounts of the coupling reagent or switch to a phosphonium-based reagent like PyBOP. | |
| Epimerization of a chiral center. | - Use additives like HOAt or OxymaPure, which are incorporated in reagents like HATU and COMU.- Employ a sterically hindered base like DIPEA.- Maintain a low reaction temperature. | |
| Difficult Purification | Byproducts from the coupling reagent. | - Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC/OxymaPure).- If using BOP reagent, be aware of the formation of carcinogenic HMPA and handle it appropriately. |
| Unreacted starting materials. | Optimize stoichiometry and reaction time to ensure complete conversion. Consider using a slight excess (1.1-1.2 equivalents) of the more readily available starting material. |
Data Presentation: Amide Coupling Conditions
The following tables summarize typical reaction conditions for amide bond formation involving piperidine carboxylic acids, which can be adapted for the synthesis of BMS-1166 derivatives.
Table 1: HATU-Mediated Amide Coupling
| Parameter | Condition |
| Carboxylic Acid | 1.0 eq |
| Piperazine Amine | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.1 eq) |
| Base | DIPEA (2.5 eq) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours |
| Representative Yields | 65% - 95%[1] |
Table 2: EDC/HOBt-Mediated Amide Coupling
| Parameter | Condition |
| Carboxylic Acid | 1.0 eq |
| Piperazine Amine | 1.1 eq |
| Coupling Reagent | EDC·HCl (1.2 eq) |
| Additive | HOBt (1.2 eq) |
| Solvent | Anhydrous DMF or CH₃CN |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours |
| Representative Yields | 58% - 93%[2] |
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidine carboxylic acid derivative (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Add the piperazine derivative (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway of BMS-1166
Caption: BMS-1166 induces dimerization of PD-L1, blocking its interaction with PD-1 and promoting T-cell activation.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis and purification of BMS-1166 derivatives.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yields in the amide coupling reaction.
References
- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-1166-N-piperidine-CO-N-piperazine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of BMS-1166-N-piperidine-CO-N-piperazine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a ligand for the PD-1/PD-L1 immune checkpoint and a linker moiety.[1][2] Its primary application is in the creation of PROTAC degraders that can target the PD-1/PD-L1 pathway for degradation via the ubiquitin-proteasome system.[1][3]
Q2: What are the recommended storage conditions for this compound and its derivatives?
A2: Proper storage is crucial to maintain the integrity of the compound. For the dihydrochloride salt form in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] The parent compound, BMS-1166, as a crystalline solid, has been reported to be stable for at least 4 years at -20°C.[4] For a related compound, BMS-1166-N-piperidine-COOH, storage in solvent at -80°C for 6 months or -20°C for 1 month is also recommended.[5] Always refer to the manufacturer's specific recommendations.
Q3: Is there a difference in stability between the free base and the dihydrochloride salt form?
A3: Yes, the dihydrochloride salt form of this compound is reported to have enhanced water solubility and stability compared to the free base form.[1]
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no specific published data detailing the degradation pathways of this compound. However, based on its chemical structure, which includes piperidine, piperazine, and amide functionalities, potential degradation could occur through hydrolysis of the amide bond, or oxidation of the piperidine or piperazine rings, especially under harsh conditions such as extreme pH, high temperature, or in the presence of strong oxidizing agents.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored according to the manufacturer's recommendations (see table below). 2. Prepare fresh stock solutions. 3. Perform a quality control check on your stock solution using an appropriate analytical method (e.g., HPLC-MS) to assess purity and integrity. |
| Precipitate formation in stock solution. | Poor solubility or compound degradation. | 1. Confirm the recommended solvent and concentration for the compound. The dihydrochloride salt has better aqueous solubility.[1] 2. Gently warm the solution and vortex to aid dissolution. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Observing unexpected peaks in analytical runs (e.g., HPLC, LC-MS). | Presence of degradation products or impurities. | 1. If not already performed, conduct a forced degradation study (see protocol below) to identify potential degradation products under various stress conditions. This can help in distinguishing impurities from actual degradants. 2. Use a high-resolution mass spectrometer to characterize the unknown peaks. |
| Difficulty in achieving desired biological effect in cell-based assays. | Compound instability in cell culture media. | 1. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. 2. Minimize the exposure of the compound to light and elevated temperatures during the experiment. 3. Consider preparing fresh dilutions of the compound immediately before each experiment. |
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound dihydrochloride | Recommended Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
| BMS-1166 | Stability (crystalline solid) | ≥ 4 years at -20°C | [4] |
| PROTAC PD-1/PD-L1 degrader-1 (synthesized using the compound) | IC50 (PD-1/PD-L1 interaction) | 39.2 nM | [1][2] |
| BMS-1166 | IC50 (PD-1/PD-L1 interaction) | 1.4 nM | [7][8] |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[9][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a mass spectrometer (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-MS method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using mass spectrometry.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors affecting compound stability.
Caption: Role in PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ureiko-chem.com [ureiko-chem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biosynce.com [biosynce.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
Overcoming challenges in BMS-1166-N-piperidine-CO-N-piperazine conjugation
Welcome to the technical support center for the conjugation of BMS-1166-N-piperidine-COOH with piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the conjugation of BMS-1166-N-piperidine-COOH with a piperazine derivative. The guides are in a question-and-answer format to help you quickly identify and resolve your issue.
Issue 1: Low or No Product Formation
Question: My HATU-mediated coupling reaction between BMS-1166-N-piperidine-COOH and N-Boc-piperazine is showing low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in amide coupling reactions, especially with sterically hindered substrates, are a common challenge.[1][2] Several factors could be contributing to this issue. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester intermediate, leading to low yields.[3]
-
Reagent Purity: Use high-purity BMS-1166-N-piperidine-COOH, N-Boc-piperazine, and HATU. Impurities can interfere with the reaction.
-
Stoichiometry: A common starting point is to use a slight excess of the coupling reagent and the amine. For a challenging coupling, consider increasing the equivalents of N-Boc-piperazine and HATU relative to the carboxylic acid.
-
-
Reaction Conditions:
-
Activation Time (Pre-activation): It is crucial to pre-activate the carboxylic acid with HATU and a base before adding the amine. This prevents the formation of unwanted side products. A typical pre-activation time is 15-30 minutes.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). Ensure you are using at least 2-3 equivalents to neutralize the acid formed and drive the reaction.
-
Temperature: While most HATU couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be cautious as higher temperatures can also promote side reactions.[4]
-
Reaction Time: Monitor the reaction progress using LC-MS. If the reaction has stalled, extending the reaction time may be necessary.
-
-
Steric Hindrance:
-
The piperidine and piperazine rings can present significant steric bulk, making the approach of the nucleophilic amine to the activated ester difficult.[1] Optimizing the reaction temperature and time is key to overcoming this.
-
Issue 2: Presence of Significant Side Products
Question: I am observing significant impurities in my reaction mixture by LC-MS. What are the likely side products and how can I minimize them?
Answer: Several side reactions can occur during HATU-mediated coupling with piperazine derivatives:
-
Double Acylation of Piperazine: If you are using unprotected piperazine, the carboxylic acid can react with both nitrogen atoms, leading to a dimeric impurity.
-
Solution: Use a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen is available for coupling.
-
-
Guanidinylation of the Amine: HATU is a uronium-based reagent and can react with the amine starting material to form a guanidinium byproduct, rendering the amine inactive.
-
Solution: Avoid using a large excess of HATU. The recommended order of addition (pre-activating the acid) also helps to minimize this side reaction by ensuring the activated ester is readily available for the amine to react with.[5]
-
-
Racemization: If there are chiral centers adjacent to the carboxyl group, racemization can be a concern.
-
Solution: HATU is known to suppress racemization compared to some other coupling reagents.[5] Performing the reaction at lower temperatures can also help minimize this.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final BMS-1166-N-piperidine-CO-N-piperazine product. What are some effective purification strategies?
Answer: The purification of piperazine-containing compounds can be challenging due to their basic nature and potential for multiple salt formations.
-
For N-Boc Protected Intermediate:
-
Flash Chromatography: Purification of the N-Boc protected conjugate by flash column chromatography on silica gel is a standard method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.
-
Aqueous Workup: Before chromatography, an aqueous workup can help remove water-soluble byproducts like tetramethylurea (from HATU) and excess base. Washing the organic layer with a mild aqueous acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃), and finally brine is a common procedure.
-
-
For the Final Deprotected Product:
-
Reverse-Phase HPLC: For obtaining highly pure final product, reverse-phase HPLC is often the method of choice.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good quality crystals. Piperazine compounds can sometimes be purified by forming a specific salt, such as the diacetate, which may have better crystallization properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling reagent for the this compound conjugation?
A1: For sterically hindered amide couplings, a highly efficient reagent is required. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely recommended choice due to its high reactivity and ability to minimize side reactions like racemization.[5] Other uronium-based reagents like HCTU or phosphonium-based reagents like PyBOP could also be considered, but HATU is a robust starting point for challenging couplings.
Q2: How can I monitor the progress of the coupling reaction?
A2: The most effective way to monitor the reaction is by Liquid Chromatography-Mass Spectrometry (LC-MS) .[6][7] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials (BMS-1166-N-piperidine-COOH and N-Boc-piperazine) and the appearance of the desired product peak with the correct mass-to-charge ratio (m/z). Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative check.
Q3: What are the standard conditions for N-Boc deprotection of the piperazine moiety?
A3: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[8] A common and effective method is to treat the N-Boc protected compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) . A 20-50% solution of TFA in DCM is usually sufficient, and the reaction is often complete within 1-2 hours at room temperature. Another common reagent is 4M HCl in dioxane.[4][8]
Q4: Can I use unprotected piperazine for this conjugation?
A4: While it is possible, it is not recommended . Using unprotected piperazine can lead to the formation of a significant amount of the 1,4-disubstituted byproduct, where two molecules of BMS-1166-N-piperidine-COOH react with both nitrogens of the piperazine. This will complicate the purification and significantly lower the yield of the desired mono-substituted product. Using a mono-protected piperazine, such as N-Boc-piperazine, is the standard and more efficient approach.[9]
Data Presentation
The following tables summarize expected yields under various reaction conditions for the HATU-mediated coupling of BMS-1166-N-piperidine-COOH with N-Boc-piperazine. These are representative data based on typical outcomes for sterically hindered amide couplings and should be used as a guide for optimization.
Table 1: Effect of Coupling Reagent on Reaction Yield
| Coupling Reagent | Base (2.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HATU (1.2 eq) | DIPEA | DMF | 25 | 12 | ~75-85 |
| HCTU (1.2 eq) | DIPEA | DMF | 25 | 12 | ~70-80 |
| PyBOP (1.2 eq) | DIPEA | DMF | 25 | 18 | ~65-75 |
| EDC/HOBt (1.5 eq) | DIPEA | DMF | 25 | 24 | ~40-50 |
Table 2: Optimization of HATU Coupling Conditions
| HATU (eq) | DIPEA (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 | 2.5 | 25 | 24 | 70 |
| 1.2 | 2.5 | 25 | 12 | 82 |
| 1.5 | 3.0 | 25 | 12 | 85 |
| 1.2 | 2.5 | 40 | 8 | 78 |
| 1.2 | 2.5 | 0 -> 25 | 18 | 80 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of BMS-1166-N-piperidine-COOH with N-Boc-piperazine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add BMS-1166-N-piperidine-COOH (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Follow this with the addition of HATU (1.2 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: In a separate flask, dissolve N-Boc-piperazine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure N-Boc protected conjugate.
Protocol 2: N-Boc Deprotection
-
Dissolution: Dissolve the purified N-Boc protected conjugate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% solution of TFA in DCM) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The crude product can be purified by reverse-phase HPLC or by precipitation/crystallization from a suitable solvent system (e.g., diethyl ether) to obtain the final this compound product as a TFA salt.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target conjugate.
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
Caption: Downstream signaling of the PD-1/PD-L1 pathway inhibited by BMS-1166.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of BMS-1166-N-piperidine-CO-N-piperazine Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of BMS-1166 and related N-piperidine-CO-N-piperazine products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of BMS-1166 and its analogs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Separation and Peak Tailing in Reverse-Phase HPLC
Question: I am attempting to purify my BMS-1166 product using reverse-phase HPLC with a standard C18 column and an acetonitrile/water gradient, but I'm observing poor peak shape, specifically tailing. What could be the cause and how can I improve the separation?
Answer:
Peak tailing in reverse-phase chromatography for compounds like BMS-1166, which contain basic piperidine and piperazine nitrogens, is a common issue. The primary cause is the interaction of these basic functional groups with acidic residual silanol groups on the surface of the silica-based stationary phase. This leads to secondary retention mechanisms and results in asymmetrical peaks.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.1% v/v), into your mobile phase. TEA will interact with the active silanol sites, minimizing their interaction with your basic analyte and improving peak shape.
-
Adjust pH: Lowering the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1% v/v) can protonate the basic nitrogens on your compound. This can reduce tailing but may also alter retention times. A mobile phase pH of 2-3 is a good starting point.
-
-
Column Selection:
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that minimizes the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase that is more suitable for basic compounds, such as a hybrid organic-silica column or a polymer-based column.
-
-
Optimize Gradient and Flow Rate:
-
A shallower gradient can sometimes improve the resolution between your target compound and closely eluting impurities.
-
Lowering the flow rate can also enhance separation efficiency.
-
Issue 2: Difficulty in Removing Di-substituted Piperazine Byproduct
Question: My crude product contains a significant amount of a di-substituted piperazine byproduct, where both nitrogen atoms of the piperazine ring have reacted. How can I effectively remove this impurity?
Answer:
The formation of di-substituted piperazine is a common side reaction when working with piperazine starting materials.[1] Separating this byproduct from the desired mono-substituted product can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Chromatographic Separation:
-
Normal-Phase Flash Chromatography: This is often the most effective method. Due to the difference in the number of basic sites, there can be a subtle difference in polarity that can be exploited. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The di-substituted product, being slightly less polar, should elute before the mono-substituted product.
-
Preparative HPLC: If flash chromatography does not provide sufficient resolution, preparative HPLC with a normal-phase column (e.g., silica or an amino-bonded phase) can be employed.
-
-
Acid-Base Extraction:
-
Careful, multi-step acid-base extraction can sometimes be used to enrich the desired product. The pKa values of the two piperazine nitrogens in the mono-substituted product are different from those in the symmetrically di-substituted byproduct. This difference can be exploited by carefully controlling the pH during extraction, though this can be a difficult and low-yielding process.
-
-
Recrystallization:
-
Screening for a suitable recrystallization solvent or solvent system may allow for the selective crystallization of either the desired product or the byproduct. This is often a matter of trial and error.
-
Issue 3: Product Instability or Degradation During Purification
Question: I suspect my BMS-1166 product is degrading during purification, leading to low yields and the appearance of new, unidentified peaks in my chromatograms. What could be causing this and how can I prevent it?
Answer:
Piperazine and piperidine moieties can be susceptible to oxidation, especially in the presence of certain metals or under prolonged exposure to air and light.[2] The amide bond could also be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.
Troubleshooting Steps:
-
Minimize Exposure to Air and Light:
-
Work with degassed solvents.
-
Protect your sample from light by using amber vials or covering glassware with aluminum foil.
-
-
Control pH:
-
Maintain a neutral or slightly acidic pH during workup and purification whenever possible. Avoid prolonged exposure to strong acids or bases.
-
-
Temperature Control:
-
Keep purification steps at or below room temperature. If solvent removal is necessary, use a rotary evaporator at a reduced temperature.
-
-
Use of Antioxidants:
-
In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solvents can help prevent oxidative degradation.
-
-
Ion Exchange Purification:
-
To remove catalytic metal ions that can promote oxidation, passing the crude product solution through a cation exchange resin can be beneficial.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification technique for a crude BMS-1166 product?
A1: For a first-pass, bulk purification, normal-phase flash column chromatography is highly recommended. BMS-1166 is a relatively polar molecule, which makes it well-suited for normal-phase separation. This technique is effective at removing non-polar impurities and can often separate the desired product from starting materials and major byproducts. A typical starting point would be a silica gel column with a gradient elution of ethyl acetate in hexane or dichloromethane in methanol.[4]
Q2: My final product after purification shows two closely eluting peaks in the analytical HPLC. What could be the reason?
A2: Given the structure of BMS-1166, which contains chiral centers, it is highly likely that you are observing diastereomers or enantiomers . If your synthesis does not employ chiral starting materials or catalysts, the product will be a mixture of stereoisomers. Standard chromatographic techniques may separate diastereomers, but the separation of enantiomers requires a chiral stationary phase (CSP). To confirm this, you can try analyzing your sample on a chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).[5]
Q3: Can I use recrystallization to purify my BMS-1166 product?
A3: Yes, recrystallization can be a very effective final purification step, especially for removing minor impurities and obtaining a crystalline solid. The success of this technique depends heavily on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution. Common solvents to screen for polar compounds include ethanol, methanol, isopropanol, acetone, and mixtures with water or non-polar anti-solvents like hexanes.
Q4: What are the expected impurities from the amide coupling step in the synthesis of N-piperidine-CO-N-piperazine compounds?
A4: The amide coupling step can introduce several impurities, including:
-
Unreacted Starting Materials: The carboxylic acid and the piperazine starting materials.
-
Coupling Reagent Byproducts: For example, if you use a carbodiimide reagent like DCC or EDC, the corresponding urea byproducts (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea) will be present.[6]
-
Side-Reaction Products: Depending on the coupling reagent and conditions, side reactions such as the formation of an N-acylurea or racemization at an adjacent chiral center can occur.
Most of these impurities can be removed by a combination of aqueous workup and chromatography.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for BMS-1166 Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol Gradient | Good for bulk purification, cost-effective, good for polar compounds. | Lower resolution than HPLC, may not separate closely related impurities. |
| Reverse-Phase Preparative HPLC | C18 (End-capped) | Acetonitrile/Water with 0.1% TFA or Formic Acid | High resolution, well-understood technique. | Potential for peak tailing with basic compounds, may require additives. |
| Normal-Phase Preparative HPLC | Silica, Amino, or Cyano | Hexane/Isopropanol or Hexane/Ethanol | Excellent for polar compounds, avoids issues with silanol interactions. | Requires non-aqueous mobile phases, which can be more difficult to handle. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® IC) | Hexane/Isopropanol or other non-polar/polar mixtures | Resolves enantiomers. | Expensive columns, requires method development for specific enantiomers. |
Experimental Protocols
Protocol 1: General Method for Normal-Phase Flash Chromatography
-
Column Packing: Dry pack a silica gel column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Preparation: Dissolve the crude BMS-1166 product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis first.
-
-
Fraction Collection: Collect fractions and monitor by TLC or analytical HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Analytical Reverse-Phase HPLC Method for Purity Assessment
This protocol is a starting point and may require optimization.
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength determined by a UV scan of the compound).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase (approximately 0.1-1 mg/mL) and filter through a 0.45 µm syringe filter.
Visualizations
Caption: A logical workflow for the purification and analysis of BMS-1166 products.
Caption: Troubleshooting decision tree for addressing peak tailing in reverse-phase HPLC.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. osti.gov [osti.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: BMS-1166-N-piperidine-CO-N-piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the PD-1/PD-L1 inhibitor, BMS-1166, and its derivatives containing the N-piperidine-CO-N-piperazine moiety.
I. Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of BMS-1166.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility in Aqueous Buffers | BMS-1166 is a hydrophobic molecule with low aqueous solubility. | - Use of Co-solvents: Prepare stock solutions in 100% DMSO. For working solutions, ensure the final DMSO concentration is low (<0.5%) to avoid solvent-induced artifacts.[1] - Formulation with Surfactants: For in vitro assays, low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help maintain solubility.[1] - pH Adjustment: The solubility of BMS-1166 may be influenced by pH. Empirically test a range of pH values for your buffer system to find the optimal solubility.[1] - Use of Cyclodextrins: Encapsulating BMS-1166 with cyclodextrins can increase its aqueous solubility.[1] |
| Compound Precipitation in Cell Culture Media | The compound may be unstable or aggregate at the working concentration in the complex environment of cell culture media. | - Serum Concentration: Test the stability of the compound in media with and without serum, as serum proteins can sometimes stabilize small molecules.[2] - Media Components: Certain amino acids or vitamins in the media could react with the compound. Test stability in different types of cell culture media to identify any reactive components.[2] - Fresh Preparations: Prepare fresh dilutions from a stable, frozen stock solution for each experiment to minimize degradation.[1] |
| Inconsistent Results Between Experiments | Variability can be introduced by several factors, from compound handling to assay conditions. | - Compound Stability: BMS-1166, like many small molecules, can degrade over time with repeated freeze-thaw cycles or exposure to light. Aliquot stock solutions and store them at -20°C or -80°C.[1] - Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact cellular responses. Standardize cell culture protocols and regularly check for mycoplasma contamination.[1] - Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[1] |
| Higher than Expected Cytotoxicity | The observed cell death may not be due to the intended inhibition of the PD-1/PD-L1 pathway. | - Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) and include a vehicle-only control.[1] - Compound Instability: Degradation products of BMS-1166 may be more toxic than the parent compound. Assess the stability of the compound under your experimental conditions.[1] - Off-Target Effects: BMS-1166 may be inhibiting other cellular targets essential for cell survival. |
| Discrepancy Between Biochemical and Cellular Assay Potency | A compound that is potent in a biochemical assay may show reduced activity in a cell-based assay. | - Cell Permeability: The compound may have poor cell membrane permeability, limiting its access to intracellular targets. Although BMS-1166's primary target, PD-L1, is a transmembrane protein, the compound's unique mechanism of inhibiting glycosylation occurs intracellularly.[3] - Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps. - Metabolic Instability: The compound may be rapidly metabolized by the cells. The piperazine moiety, when linked via an amide bond, can have improved metabolic stability.[4][5] |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for BMS-1166 stock solutions?
A1: The recommended solvent for preparing stock solutions of BMS-1166 is dimethyl sulfoxide (DMSO).[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[7]
Q2: What is the mechanism of action of BMS-1166?
A2: BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction.[7] Its mechanism is twofold: it induces the dimerization of PD-L1 on the cell surface, preventing its interaction with PD-1, and it also blocks the export of newly synthesized PD-L1 from the endoplasmic reticulum to the Golgi apparatus.[3] This latter action inhibits the proper glycosylation and maturation of PD-L1, leading to a decrease in its cell surface expression.[3]
Q3: Are there known off-target effects for BMS-1166?
Q4: What is the significance of the N-piperidine-CO-N-piperazine linker in BMS-1166?
A4: The piperazine and piperidine moieties are common scaffolds in drug design.[4] The linker connecting these two rings in BMS-1166 likely plays a crucial role in the molecule's overall conformation, which is critical for its binding to PD-L1 and the induction of its dimerization. The amide bond within this linker can contribute to improved metabolic stability by preventing N-dealkylation reactions.[4][5]
Q5: Can BMS-1166 be used in animal models?
A5: Yes, BMS-1166 has been used in in vivo studies. However, it is important to note that the specificity of BMS-1166 for human PD-L1 may limit its application in some murine models.[9] For in vivo administration, BMS-1166 can be formulated in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline.[7]
III. Data Presentation
Table 1: In Vitro Potency of BMS-1166
| Assay Type | Parameter | Value | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) | IC₅₀ | 1.4 nM | [7] |
| Surface Plasmon Resonance (SPR) | IC₅₀ | 85.4 nM | [10] |
| Cell-Based Assay (Jurkat/CHO co-culture) | IC₅₀ | 276 nM | [10] |
| Cytotoxicity (MDA-MB-231 cells) | IC₅₀ | 28.77 µM | [9][11] |
IV. Experimental Protocols
Protocol 1: PD-L1/PD-1 Blockade Assay using Surface Plasmon Resonance (SPR)
This protocol is adapted from a published study and describes a method to assess the ability of BMS-1166 to block the interaction between PD-1 and PD-L1.[10]
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
BMS-1166
-
HBS-EP+ buffer (running buffer)
-
Glycine-HCl pH 1.5 (regeneration solution)
-
DMSO
Procedure:
-
PD-1 Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human PD-1 (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Block the remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding and Blockade Analysis:
-
Prepare a series of dilutions of BMS-1166 in running buffer containing a constant concentration of PD-L1 (e.g., 20 nM) and a fixed percentage of DMSO.
-
Inject the BMS-1166/PD-L1 mixtures over the PD-1 immobilized surface and a reference flow cell.
-
Inject running buffer with the same DMSO concentration for baseline stability.
-
After each injection, regenerate the sensor surface with a pulse of Glycine-HCl pH 1.5.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Determine the percentage of PD-1/PD-L1 binding inhibition for each BMS-1166 concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Assay for PD-L1 Expression by Flow Cytometry
This protocol is based on a study investigating the effect of BMS-1166 on PD-L1 expression in breast cancer cells.[9]
Materials:
-
MDA-MB-231 human breast cancer cells
-
Jurkat T cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BMS-1166
-
Interferon-gamma (IFN-γ)
-
FITC-conjugated anti-human PD-L1 antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with BMS-1166 at the desired concentrations.
-
To induce PD-L1 expression, co-treat with IFN-γ (e.g., 100 ng/mL).
-
Include appropriate controls (vehicle-only, IFN-γ only).
-
Incubate for 48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Incubate the cells with a FITC-conjugated anti-human PD-L1 antibody for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify cell surface PD-L1 expression.
-
V. Mandatory Visualizations
Caption: BMS-1166 inhibits the PD-1/PD-L1 signaling pathway.
Caption: A workflow for troubleshooting common issues with BMS-1166.
Caption: A general experimental workflow for using BMS-1166.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medsci.org [medsci.org]
- 9. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficiency of BMS-1166-N-piperidine-CO-N-piperazine reactions
Welcome to the technical support center for reactions involving the formation of a piperidine-CO-N-piperazine amide linkage with BMS-1166 analogues. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation in the BMS-1166-N-piperidine-CO-N-piperazine reaction?
A1: The core transformation is an amide bond formation, a coupling reaction between a carboxylic acid derivative of the BMS-1166 scaffold and an amine, specifically a piperidine or piperazine moiety. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Q2: What are the most common coupling reagents used for this type of amide bond formation?
A2: A variety of coupling reagents can be employed. The choice often depends on the complexity of the substrates, scale, and desired reaction conditions. Commonly used reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often paired with an additive like HOBt (Hydroxybenzotriazole), and aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
Q3: Why is a non-nucleophilic base typically required in these reactions?
A3: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential for two main reasons. First, it neutralizes any acid salts present (e.g., HCl or TFA salts of the amine starting material). Second, it facilitates the deprotonation of the amine, increasing its nucleophilicity for the attack on the activated carboxylic acid intermediate.[1]
Q4: What is "this compound" and what is its relevance?
A4: "this compound" is a chemical entity that incorporates the BMS-1166 ligand, which targets the PD-1/PD-L1 immune checkpoint.[3][4] It is connected via an amide bond to a piperidine-piperazine linker. This structure is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the BMS-1166 moiety binds to the target protein (PD-L1) and the other end of the linker attaches to a ligand for an E3 ubiquitin ligase, thereby targeting the protein for degradation.[4][5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough or may have degraded.[1]2. Insufficient Base: The amount of base may be inadequate to neutralize acid salts and deprotonate the amine.[1]3. Poor Reagent Quality: Reagents, especially the coupling agent and anhydrous solvents, may be old or have absorbed moisture.4. Steric Hindrance: The coupling partners may be sterically bulky, slowing down the reaction.[1] | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or T3P).[1][7]2. Increase the equivalents of the non-nucleophilic base (e.g., from 2.0 to 3.0-4.0 eq).[1]3. Use fresh, high-purity reagents and ensure solvents are strictly anhydrous.4. Increase the reaction time and/or temperature (e.g., to 40-50 °C). Monitor progress by TLC or LC-MS.[1] |
| Multiple Byproducts or Impurities | 1. Side Reactions of Activated Intermediate: The activated ester may react with other nucleophiles or decompose.2. Racemization: If chiral centers are present, the harshness of the conditions can lead to loss of stereochemical purity.[2]3. Double Acylation: If using a piperazine starting material, reaction at both nitrogen atoms can occur. | 1. If using a carbodiimide like EDC, ensure an additive like HOBt or NHS is present to form a more stable active ester.[1]2. Control the reaction temperature, starting at 0 °C before warming to room temperature. Use additives known to suppress racemization.3. Use a piperazine with one nitrogen protected (e.g., with a Boc group), or carefully control stoichiometry by using a slight excess of the BMS-1166 acid component. |
| Difficulty in Product Purification | 1. Coupling Reagent Byproducts: Byproducts like dicyclohexylurea (DCU) from DCC or tetramethylurea from HATU can be difficult to remove.[1][7]2. Excess Reagents: Unreacted starting materials remain in the crude mixture.3. Poor Solubility: The product may have poor solubility in standard extraction solvents. | 1. For urea byproducts, filtration is often effective. For water-soluble byproducts, perform a thorough aqueous work-up. A wash with 5% LiCl solution can help remove residual DMF.[1]2. Adjust stoichiometry to use a slight excess (1.1-1.2 eq) of one reagent to drive the consumption of the other.[1]3. Screen different solvent systems for extraction and chromatography. Consider reverse-phase chromatography if the compound is not amenable to normal-phase silica gel. |
Experimental Protocols & Data
General Protocol for Amide Coupling
This protocol provides a general methodology for the coupling of a BMS-1166 analogue containing a carboxylic acid with a piperidine/piperazine amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the BMS-1166 carboxylic acid analogue (1.0 eq).
-
Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF, DCM) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add the piperidine/piperazine amine component (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add a non-nucleophilic base, such as DIPEA (2.5 - 3.0 eq).
-
Coupling Reagent Addition: Add the coupling reagent. For example:
-
For EDC/HOBt: Add HOBt (1.2 eq) followed by EDC (1.2 eq).[1]
-
For HATU: Add HATU (1.2 eq).
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Perform aqueous washes (e.g., with water, dilute acid, and/or brine) to remove the catalyst byproducts and excess base.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
Comparative Data for Common Coupling Conditions
The following table summarizes typical conditions and expected outcomes for common amide coupling protocols.
| Coupling Reagent | Additive | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA (2.5-3.0) | DMF / DCM | 0 to RT | 4-16 | 60-85 | Cost-effective; HOBt can be explosive.[1] |
| HATU | None | DIPEA (3.0-4.0) | DMF | 0 to RT | 2-12 | 75-95 | Highly efficient, especially for hindered substrates; byproducts are water-soluble.[1] |
| T3P® | None | Pyridine / DIPEA (3.0) | EtOAc / MeCN | RT to 50 | 1-6 | 70-90 | Byproducts are water-soluble and easily removed; often gives very clean reactions.[7] |
| SOCl₂ | None | Pyridine / Et₃N (2.0) | DCM / Toluene | 0 to 80 | 2-8 | 50-80 | Forms an acid chloride intermediate; harsh conditions may not be suitable for complex molecules.[8] |
Visual Guides
Reaction Pathway
Caption: General reaction scheme for amide bond formation.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound dihydrochloride | TargetMol [targetmol.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Small-Molecule PD-L1 Ligands: Benchmarking BMS-1166 Analogs and PROTACs
For Researchers, Scientists, and Drug Development Professionals
The blockade of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint has revolutionized cancer therapy. While monoclonal antibodies have dominated this space, small-molecule inhibitors offer promising alternatives with potential advantages in oral bioavailability, tumor penetration, and manufacturing costs. This guide provides a comparative analysis of BMS-1166-N-piperidine-CO-N-piperazine and other notable small-molecule PD-L1 ligands, with a focus on their biochemical potency, cellular activity, and mechanisms of action.
Overview of Compared PD-L1 Ligands
This comparison focuses on a selection of well-characterized small-molecule inhibitors targeting PD-L1, primarily from Bristol-Myers Squibb (BMS) and Incyte, alongside a Proteolysis Targeting Chimera (PROTAC) derivative of BMS-1166.
-
BMS-1166: A potent, non-peptidic small molecule that binds to PD-L1 and induces its dimerization, thereby preventing its interaction with PD-1.
-
This compound: A derivative of BMS-1166 functionalized with a linker, designed for the synthesis of PROTACs. It incorporates the PD-L1 binding motif of BMS-1166.
-
PROTAC PD-1/PD-L1 degrader-1: A PROTAC synthesized using this compound. It is designed to not only block the PD-1/PD-L1 interaction but also to induce the degradation of the PD-L1 protein.
-
Other BMS Compounds (BMS-1001, BMS-202, BMS-8): Analogs of BMS-1166 with varying potencies.
-
Incyte Compounds (Incyte-001, Incyte-011): Small-molecule PD-L1 inhibitors from Incyte with distinct chemical scaffolds.
Quantitative Comparison of PD-L1 Ligand Performance
The following tables summarize the available quantitative data for the compared PD-L1 ligands, including their binding affinities and inhibitory concentrations.
Table 1: Biochemical Potency of Small-Molecule PD-L1 Inhibitors
| Compound | Type | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| BMS-1166 | Small Molecule | HTRF | 1.4 | 5.7 | [1] |
| BMS-1001 | Small Molecule | HTRF | 0.9 | - | [2] |
| BMS-202 | Small Molecule | HTRF | 18 | 36,730 | [3] |
| BMS-8 | Small Molecule | HTRF | 146 | - | [4] |
| Incyte-001 | Small Molecule | HTRF | 11 | - | [2] |
| Incyte-011 | Small Molecule | HTRF | 5.293 | - | [2] |
| PROTAC PD-1/PD-L1 degrader-1 | PROTAC | HTRF | 39.2 | - |
Note: IC50 and Kd values can vary depending on the specific experimental conditions.
Table 2: Cellular Activity of Selected PD-L1 Inhibitors
| Compound | Assay Type | Cell Line | Endpoint | EC50 (µM) | Reference |
| BMS-1166 | T-cell activation | Jurkat/CHO co-culture | Luciferase activity | 40.5 (low toxicity) | [1] |
| BMS-1001 | T-cell activation | Jurkat/CHO co-culture | Luciferase activity | 33.4 (low toxicity) | [1] |
| Incyte-001 | Cytotoxicity | Not specified | Cell viability | 1.635 | [2] |
| PROTAC PD-1/PD-L1 degrader-1 | PD-L1 Degradation | 4T1 cells | PD-L1 protein levels | DC50 of 0.609 | [5] |
Mechanism of Action: Inhibition and Degradation
The primary mechanism of action for the small-molecule inhibitors listed is the disruption of the PD-1/PD-L1 protein-protein interaction. Compounds like BMS-1166 achieve this by binding to a hydrophobic pocket on PD-L1, which induces its dimerization and sterically hinders its binding to PD-1.[4]
PROTAC PD-1/PD-L1 degrader-1 introduces a dual mechanism. It not only blocks the PD-1/PD-L1 interaction via its BMS-1166-derived warhead but also recruits the E3 ubiquitin ligase Cereblon to the PD-L1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC PD-1/PD-L1 degrader-1, 2447066-37-5 | BroadPharm [broadpharm.com]
- 7. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]
Comparative Efficacy of PROTACs Derived from BMS-1166-N-piperidine-CO-N-piperazine for PD-L1 Degradation
A detailed analysis of next-generation protein degraders targeting the immune checkpoint inhibitor PD-L1, offering a comparative overview of their inhibitory and degradation capabilities against alternative therapeutic strategies.
In the landscape of cancer immunotherapy, the development of small molecules targeting the programmed death-ligand 1 (PD-L1) has opened new avenues for therapeutic intervention. The small molecule inhibitor BMS-1166 has demonstrated potent inhibition of the PD-1/PD-L1 interaction. Building upon this scaffold, researchers have developed Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the PD-L1 protein. This guide provides a comparative analysis of the efficacy of PROTACs derived from the BMS-1166-N-piperidine-CO-N-piperazine linker, with a focus on a notable example, referred to as PROTAC PD-1/PD-L1 degrader-1 or P22.
Overview of Mechanism of Action
BMS-1166 functions by binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[1] Furthermore, BMS-1166 has been shown to inhibit the glycosylation of PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus, leading to its functional inactivation.[2][3][]
PROTACs derived from BMS-1166 are heterobifunctional molecules. They consist of the BMS-1166 moiety, which binds to PD-L1, connected via a piperidine-CO-N-piperazine linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon. This proximity induces the ubiquitination of PD-L1, marking it for degradation by the proteasome or lysosome, thereby eliminating the protein from the cell.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of a key PROTAC derived from this compound, PROTAC PD-1/PD-L1 degrader-1 (P22), and compares it with the parent inhibitor, BMS-1166.
Table 1: Inhibition of PD-1/PD-L1 Interaction
| Compound | IC50 (nM) | Assay |
| BMS-1166 | 1.4[1] | Homogeneous Time-Resolved Fluorescence (HTRF) |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | 39.2[5][6][7][8] | Homogeneous Time-Resolved Fluorescence (HTRF) |
Table 2: PD-L1 Protein Degradation in MDA-MB-231 Cells
| Compound | Concentration (µM) | PD-L1 Reduction (%) | Degradation Pathway |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | 1 | 21[6][8] | Lysosome-dependent[6][7][8] |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | 10 | 35[6][8] | Lysosome-dependent[6][7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of BMS-1166 derived PROTACs.
Caption: General experimental workflow for evaluating PD-L1 PROTACs.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantifies the inhibitory effect of compounds on the interaction between PD-1 and PD-L1.
-
Materials:
-
Tagged recombinant human PD-1 and PD-L1 proteins.
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor).
-
Assay buffer.
-
384-well low volume white plates.
-
Test compounds (BMS-1166, PROTACs).
-
-
Procedure:
-
Dispense test compounds at various concentrations into the assay plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).
-
Read the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 values by plotting the ratio against the compound concentration.[9][10]
-
Western Blot for PD-L1 Degradation
This method is used to determine the extent of PD-L1 protein degradation within cells following PROTAC treatment.
-
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
Test PROTACs.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-PD-L1, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of PD-L1 degradation.[11][12]
-
Flow Cytometry for Surface PD-L1 Expression
This technique measures the level of PD-L1 protein on the cell surface.
-
Materials:
-
PD-L1 expressing cancer cell line.
-
Test PROTACs.
-
FACS buffer (e.g., PBS with 1% BSA).
-
Fluorochrome-conjugated anti-PD-L1 antibody or a primary anti-PD-L1 antibody followed by a conjugated secondary antibody.
-
Isotype control antibody.
-
-
Procedure:
-
Treat cells with PROTACs as described for the Western blot.
-
Harvest the cells and wash with cold FACS buffer.
-
Incubate the cells with a blocking solution (e.g., human gamma-globulin) to prevent non-specific antibody binding.
-
Stain the cells with the fluorochrome-conjugated anti-PD-L1 antibody or the primary/secondary antibody combination on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) to quantify the surface PD-L1 levels.[5][6]
-
T-Cell Co-culture Assay
This assay evaluates the ability of the PROTACs to restore T-cell function by degrading PD-L1 on cancer cells.
-
Materials:
-
PD-L1 expressing cancer cell line.
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or a TCR activator).
-
Test PROTACs.
-
Cytokine detection assay kit (e.g., ELISA for IFN-γ).
-
-
Procedure:
-
Seed the cancer cells in a co-culture plate.
-
Treat the cancer cells with the PROTACs for a predetermined time to induce PD-L1 degradation.
-
Add the PBMCs or T-cells to the cancer cells at a specific effector-to-target ratio.
-
Add the T-cell activation stimulus.
-
Co-culture the cells for a period sufficient for T-cell activation (e.g., 24-72 hours).
-
Collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA.
-
Alternatively, T-cell activation can be assessed by flow cytometry for activation markers (e.g., CD69, CD25).[13][14][15][16]
-
Conclusion
PROTACs derived from the this compound scaffold represent a promising strategy for targeting PD-L1. While the inhibitory activity of these PROTACs on the PD-1/PD-L1 interaction may be lower than the parent molecule, their ability to induce degradation of the PD-L1 protein offers a distinct and potentially more durable therapeutic effect. The data presented for PROTAC PD-1/PD-L1 degrader-1 (P22) demonstrates a dose-dependent reduction in PD-L1 levels. Further optimization of the linker and E3 ligase ligand could lead to the development of even more potent and selective PD-L1 degraders, providing a valuable addition to the arsenal of cancer immunotherapies. The experimental protocols provided herein offer a robust framework for the evaluation and comparison of such novel therapeutic agents.
References
- 1. Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.setu.ie [research.setu.ie]
- 16. researchgate.net [researchgate.net]
Validating PD-L1 Engagement: A Comparative Analysis of BMS-1166 and its Piperazine-Linked Derivative
For researchers, scientists, and drug development professionals, the effective blockade of the PD-1/PD-L1 immune checkpoint is a cornerstone of modern immunotherapy. Small molecule inhibitors offer a promising alternative to monoclonal antibodies, and rigorous validation of their binding to PD-L1 is paramount. This guide provides a comparative analysis of the well-characterized PD-L1 inhibitor, BMS-1166, and its derivative, BMS-1166-N-piperidine-CO-N-piperazine, alongside other alternative small molecules. We present supporting experimental data and detailed protocols to aid in the evaluation of these compounds.
Comparative Binding Affinity of PD-L1 Inhibitors
The potency of small molecule inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the binding affinities of BMS-1166, its piperazine-linked derivative, and other notable small molecule inhibitors of the PD-1/PD-L1 interaction.
| Compound | Assay Type | Binding Affinity (IC50) | Binding Affinity (Kd) | Reference |
| BMS-1166 | HTRF | 1.4 nM | 5.7 nM | [1][2][3] |
| This compound | HTRF | 39.2 nM | Not Reported | [4][5][6][7][8] |
| BMS-1001 | HTRF | 2.25 nM | Not Reported | [9][10] |
| CA-170 | Various | No conclusive binding observed | Not Applicable | [11][12][13] |
Note: IC50 (half-maximal inhibitory concentration) values from Homogeneous Time-Resolved Fluorescence (HTRF) assays indicate the functional potency of the compounds in disrupting the PD-1/PD-L1 interaction. The Kd (dissociation constant) value, determined by Surface Plasmon Resonance (SPR), provides a direct measure of the binding affinity between the small molecule and PD-L1. A lower value for both IC50 and Kd indicates a higher potency and affinity, respectively.
Mechanism of Action: Dimerization and Blockade
BMS-1166 and its derivatives function by binding directly to PD-L1, inducing its dimerization.[1][14] This induced dimerization sterically hinders the interaction between PD-L1 on cancer cells and the PD-1 receptor on T-cells, thereby releasing the "brake" on the immune system and allowing for an anti-tumor response. This compound, as a ligand for PD-L1, is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the target protein.[4][5]
Experimental Protocols for Binding Validation
Accurate and reproducible experimental methods are essential for validating the binding of small molecules to PD-L1. Below are detailed protocols for two common and robust assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the disruption of the PD-1/PD-L1 interaction in a solution-based format.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore (a donor and an acceptor). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. A small molecule inhibitor that binds to PD-L1 and blocks its interaction with PD-1 will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each with a specific tag (e.g., His-tag and Fc-tag), are used. Anti-tag antibodies labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores are also required.
-
Assay Setup: The assay is typically performed in a 384-well plate.
-
Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells.
-
Protein Incubation: Tagged PD-1 and PD-L1 proteins are added to the wells containing the test compound.
-
Detection Reagent Addition: The HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores) are added.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the HTRF ratio against the compound concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its protein target.
Principle: One of the binding partners (the ligand, e.g., PD-L1) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., the small molecule inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant human PD-L1 protein is immobilized onto the sensor chip surface via amine coupling.
-
Analyte Injection: A series of concentrations of the test compound (e.g., BMS-1166) are injected over the immobilized PD-L1 surface at a constant flow rate.
-
Association/Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the analyte to the ligand are monitored in real-time by recording the SPR signal.
-
Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the chip for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (Kd).
Conclusion
The data and protocols presented in this guide provide a framework for the validation and comparative analysis of small molecule inhibitors targeting the PD-1/PD-L1 interaction. BMS-1166 demonstrates high potency in both functional and direct binding assays. Its derivative, this compound, also effectively inhibits the PD-1/PD-L1 interaction, albeit with a moderately reduced IC50, and serves as a valuable tool for the development of PROTAC-based degraders. The use of robust and well-defined experimental methodologies, such as HTRF and SPR, is crucial for accurately characterizing the binding properties of these and other novel PD-L1 inhibitors, ultimately guiding the development of next-generation cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound dihydrochloride | TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound dihydrochloride - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 11. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In Vivo Validation of BMS-1166-N-piperidine-CO-N-piperazine-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo performance of Proteolysis Targeting Chimeras (PROTACs) derived from BMS-1166-N-piperidine-CO-N-piperazine. BMS-1166 is a known potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway in oncology.[1] The derivatization of BMS-1166 into a PROTAC format aims to shift its mechanism from simple inhibition to targeted degradation of the PD-L1 protein, offering a potentially more profound and durable anti-tumor immune response.
This document summarizes the known characteristics of the parent compound, the principles of VHL-based PROTACs which are relevant for this class of degraders, and presents a framework for comparing their in vivo efficacy with alternative therapeutic strategies.
Mechanism of Action: From Inhibition to Degradation
BMS-1166 functions by inducing the dimerization of PD-L1 and blocking its interaction with PD-1, with a reported IC50 of 1.4 nM. Its mechanism also involves the partial and specific inhibition of PD-L1 glycosylation, which prevents the transport of the under-glycosylated PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER.[2] A PROTAC derived from BMS-1166, such as one synthesized from this compound, would incorporate this PD-L1 binding moiety and link it to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This heterobifunctional molecule would then recruit the VHL E3 ligase to PD-L1, leading to its ubiquitination and subsequent degradation by the proteasome.
The resulting PROTAC, referred to as PROTAC PD-1/PD-L1 degrader-1, has been shown to inhibit the PD-1/PD-L1 interaction with an IC50 of 39.2 nM.[3][4][5] The key distinction lies in the shift from occupancy-driven inhibition to event-driven degradation, which can offer advantages in terms of potency and duration of action.
Signaling Pathway: PD-1/PD-L1 Inhibition vs. Degradation
Caption: Comparison of BMS-1166 inhibition and PROTAC-mediated degradation of PD-L1.
Comparative In Vivo Performance Data
While specific in vivo validation data for a PROTAC derived from this compound is not yet publicly available, a comparative analysis with other relevant molecules is crucial for assessing its potential. The following tables provide a template for such a comparison, drawing on data for the parent compound and general characteristics of in vivo-validated VHL-based PROTACs.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target(s) | Assay Type | IC50 / DC50 | Cell Line(s) | Citation(s) |
| BMS-1166 | PD-1/PD-L1 Interaction | HTRF Binding Assay | 1.4 nM (IC50) | N/A | [1] |
| PROTAC PD-1/PD-L1 degrader-1 | PD-1/PD-L1 Interaction | Not Specified | 39.2 nM (IC50) | Not Specified | [3][4][5] |
| ACBI2 (VHL-based PROTAC) | SMARCA2, PBRM1 | Degradation | Not Specified | Various | [6][7] |
| A947 (VHL-based PROTAC) | BRM | Degradation | Not Specified | NCI-H1944 | [8][9] |
Table 2: In Vivo Efficacy and Pharmacokinetics (Illustrative)
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Key PK/PD Findings | Citation(s) |
| BMS-1166-based PROTAC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| ACBI2 (VHL-based PROTAC) | SMARCA4-deficient cancer models | Oral | Tumor Growth Inhibition | Orally bioavailable, selective SMARCA2 degradation in vivo. | [6][7] |
| A947 (VHL-based PROTAC) | Lung cancer model | IV | Tumor Growth Inhibition (over 2-3 weeks) | Rapid clearance from circulation, but accumulates and is retained in tissues. Plasma sampling does not represent tissue concentrations necessary for efficacy. | [8][9] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of in vivo validation studies. The following outlines key methodologies typically employed.
In Vivo Tumor Growth Inhibition Studies
-
Cell Line and Animal Models: Select a relevant cancer cell line with known PD-L1 expression. Implant cells into immunocompetent mice (e.g., C57BL/6 or BALB/c) or humanized mouse models.
-
Compound Formulation and Dosing: Formulate the PROTAC in a suitable vehicle for the intended route of administration (e.g., intravenous, intraperitoneal, or oral). Determine the optimal dosing schedule and concentration based on preliminary tolerability studies.
-
Treatment and Monitoring: Once tumors reach a palpable size, randomize animals into vehicle control and treatment groups. Administer the PROTAC as per the established schedule. Monitor tumor volume (typically using calipers) and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze tumor weight and perform downstream pharmacodynamic analyses (e.g., Western blot for PD-L1 levels, immunohistochemistry for immune cell infiltration).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Studies: Administer a single dose of the PROTAC to animals. Collect blood samples at various time points. Analyze plasma concentrations of the compound using LC-MS/MS to determine key parameters like Cmax, t1/2, and AUC. For VHL-based PROTACs, tissue distribution studies are critical.[8][9]
-
PD Studies: Treat tumor-bearing animals with the PROTAC. At specified time points, collect tumor and relevant tissue samples. Analyze the levels of the target protein (PD-L1) using methods such as Western blot or flow cytometry to assess the extent and duration of degradation.
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of a novel PROTAC.
Comparison with Alternatives
The therapeutic landscape for targeting the PD-1/PD-L1 axis is dominated by monoclonal antibodies. Small molecule inhibitors like BMS-1166 and PROTAC degraders offer potential advantages, including oral bioavailability and improved tumor penetration. However, the development of orally active VHL-based PROTACs has been challenging.[6] Recent successes with molecules like ACBI2 demonstrate the feasibility of this approach.[6][7]
A critical consideration for VHL-based PROTACs is their pharmacokinetic profile. Studies with A947 have shown that plasma concentrations may not accurately reflect tissue exposure and target engagement, highlighting the importance of tissue distribution and retention for efficacy.[8][9] Furthermore, the metabolic stability of the PROTAC linker is a key factor, as metabolites can compete with the intact PROTAC for target binding, thereby reducing efficacy.[10]
Conclusion and Future Directions
PROTACs derived from this compound represent a promising strategy for targeted PD-L1 degradation. The transition from an inhibitory to a degradative mechanism could lead to a more potent and sustained anti-tumor immune response. However, comprehensive in vivo validation is required to substantiate this potential. Future studies should focus on:
-
In vivo efficacy studies in relevant syngeneic or humanized mouse models to demonstrate tumor growth inhibition.
-
Detailed pharmacokinetic and pharmacodynamic profiling , with a particular emphasis on tissue distribution and the correlation between target degradation and anti-tumor activity.
-
Direct, head-to-head comparisons with the parent inhibitor (BMS-1166) and other immunotherapies to clearly define the therapeutic advantages of the PROTAC approach.
The successful in vivo validation of these molecules would mark a significant advancement in the development of small-molecule cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound dihydrochloride | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-1166-N-piperidine-CO-N-piperazine and Other Small Molecule PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Performance of Novel PD-L1 Targeting Agents
The landscape of cancer immunotherapy is rapidly evolving, with small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction emerging as a promising alternative to monoclonal antibody therapies. Among these, compounds derived from the Bristol-Myers Squibb (BMS) scaffold have demonstrated high potency. This guide provides a comparative analysis of BMS-1166-N-piperidine-CO-N-piperazine, a precursor for a proteolysis targeting chimera (PROTAC) degrader, and its parent compound, BMS-1166, alongside other notable small molecule PD-L1 inhibitors. The focus is on their on-target potency, cellular activity, and what is known about their cross-reactivity.
Executive Summary
BMS-1166 is a highly potent small molecule inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 1.4 nM.[1][2] Its derivative, this compound, is designed as a warhead for a PROTAC that can induce the degradation of the PD-L1 protein. This derivative itself shows an IC50 of 39.2 nM for inhibiting the PD-1/PD-L1 interaction.[3][4] While direct, comprehensive cross-reactivity screening data for these compounds against a broad panel of off-targets is not publicly available, their high potency necessitates a thorough evaluation of their selectivity. This guide summarizes the available data to aid researchers in selecting appropriate tools for their studies.
Data Presentation: Quantitative Comparison of PD-L1 Inhibitors
The following table summarizes the in vitro potency of BMS-1166, its derivative, and other selected small molecule PD-L1 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Type | Target Interaction | Assay Type | IC50 (nM) | Reference(s) |
| BMS-1166 | Small Molecule Inhibitor | PD-1/PD-L1 | HTRF | 1.4 | [1][2] |
| This compound | PROTAC Precursor | PD-1/PD-L1 | Not Specified | 39.2 | [3][4] |
| BMS-1001 | Small Molecule Inhibitor | PD-1/PD-L1 | HTRF | 0.9 | [5] |
| Incyte-011 | Small Molecule Inhibitor | PD-1/PD-L1 | HTRF | 5.293 | [5][6] |
| Incyte-001 | Small Molecule Inhibitor | PD-1/PD-L1 | HTRF | 11 | [5][6] |
| CA-170 | Small Molecule Modulator | PD-L1/VISTA | Not Applicable | No direct binding to PD-L1 observed in some studies | [7] |
Mechanism of Action and Potential for Off-Target Effects
BMS-1166 and its analogs function by inducing the dimerization of PD-L1, which blocks the binding site for PD-1.[1] Additionally, BMS-1166 has been shown to interfere with the glycosylation of PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[8] This dual mechanism contributes to its high potency.
This compound, as a component of a PROTAC, is intended to recruit an E3 ubiquitin ligase to the PD-L1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][9] This catalytic mode of action can be highly effective at reducing target protein levels. While this targeted degradation is designed to be specific, the potential for off-target degradation or other interactions of the PROTAC molecule must be considered.
A study on colorectal cancer cells suggested that BMS-1166 may lead to the activation of the PI3K/mTOR and MAPK signaling pathways, which could be indicative of downstream effects or potential off-target interactions.[10] However, without comprehensive selectivity screening, it is difficult to definitively attribute these effects to direct off-target binding. Small molecule inhibitors, in general, have a higher potential for off-target toxicities compared to monoclonal antibodies due to their broader distribution and potential for reduced specificity.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is a standard method for quantifying the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore-conjugated anti-tag antibody recognizing tagged recombinant PD-1 and an acceptor fluorophore-conjugated anti-tag antibody recognizing tagged recombinant PD-L1. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant, tagged human PD-1 and PD-L1 proteins are prepared in an appropriate assay buffer. Anti-tag antibodies conjugated to the HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) are also prepared.
-
Compound Dilution: The test compound (e.g., BMS-1166) is serially diluted to generate a range of concentrations.
-
Assay Reaction: In a low-volume 384-well plate, the test compound dilutions, tagged PD-1, and tagged PD-L1 are added.
-
Detection: The HTRF-conjugated anti-tag antibodies are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (typically 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: The plate is read on an HTRF-compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated, and the results are plotted against the inhibitor concentration to determine the IC50 value.
NFAT Reporter Gene Assay
This cell-based assay measures the functional outcome of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.
Principle: Jurkat T-cells are engineered to express both PD-1 and a reporter gene (e.g., luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. These effector cells are co-cultured with antigen-presenting cells (APCs) that express PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 inhibits TCR signaling, leading to low reporter gene expression. An inhibitor of the PD-1/PD-L1 interaction will block this inhibitory signal, restoring TCR signaling and leading to an increase in reporter gene expression.[7][11]
Protocol Outline:
-
Cell Culture: PD-1/NFAT-luciferase Jurkat T-cells (effector cells) and PD-L1-expressing APCs (target cells) are cultured under standard conditions.
-
Co-culture Setup: Target cells are seeded in a 96-well plate. The following day, effector cells are added to the wells containing the target cells.
-
Inhibitor Treatment: The co-culture is treated with a serial dilution of the test inhibitor.
-
Incubation: The plate is incubated for a period sufficient to allow for T-cell activation and reporter gene expression (typically 6-24 hours).
-
Lysis and Luminescence Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence is then measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to determine the EC50 value, representing the concentration at which the inhibitor induces a half-maximal response.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used to evaluate these compounds.
Caption: PD-1/PD-L1 signaling pathway and points of intervention by small molecule inhibitors.
Caption: A simplified workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: The catalytic cycle of a PROTAC for targeted protein degradation of PD-L1.
Conclusion
BMS-1166 and its derivatives, including the PROTAC precursor this compound, are potent and valuable tools for investigating the PD-1/PD-L1 signaling axis. Their high on-target potency underscores the need for a thorough understanding of their selectivity profiles. While direct, comprehensive cross-reactivity data remains elusive in the public domain, the information and protocols provided in this guide offer a foundation for researchers to make informed decisions about the use of these compounds. Further studies are warranted to fully characterize the off-target effects and selectivity of this promising class of small molecule immunomodulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ureiko-chem.com [ureiko-chem.com]
- 10. medsci.org [medsci.org]
- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PD-L1 Degraders: Benchmarking BMS-1166-N-piperidine-CO-N-piperazine Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Programmed Death-Ligand 1 (PD-L1) Degraders
The landscape of cancer immunotherapy is continually evolving, with targeted protein degradation emerging as a powerful strategy to overcome the limitations of traditional inhibitors. This guide provides a comparative analysis of various molecules designed to degrade Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. Our focus is on benchmarking the performance of degraders derived from the BMS-1166 scaffold, specifically those utilizing the BMS-1166-N-piperidine-CO-N-piperazine linker, against other notable PD-L1 degrading agents.
Introduction to PD-L1 Degradation
Targeting the PD-1/PD-L1 axis with monoclonal antibodies has revolutionized cancer treatment. However, challenges such as primary and acquired resistance, and immune-related adverse events persist. Small molecule inhibitors of the PD-1/PD-L1 interaction, such as BMS-1166, have shown promise. An even more advanced approach is the development of proteolysis-targeting chimeras (PROTACs) and other degrader technologies that harness the cell's natural protein disposal machinery to eliminate PD-L1 entirely, rather than just blocking its interaction. This offers the potential for a more profound and durable anti-tumor immune response.
This compound serves as a crucial building block for constructing PROTACs that target PD-L1. By linking the BMS-1166 warhead to an E3 ligase ligand, these bifunctional molecules can induce the ubiquitination and subsequent proteasomal or lysosomal degradation of PD-L1.
Comparative Performance of PD-L1 Degraders
The following tables summarize the quantitative performance of a PROTAC derived from this compound, referred to as PROTAC PD-1/PD-L1 degrader-1 (P22) , against other classes of PD-L1 degraders.
| Degrader | Type | Warhead/Targeting Ligand | E3 Ligase Ligand | PD-1/PD-L1 Interaction Inhibition IC50 (nM) |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | Small Molecule PROTAC | BMS-1166 derivative | Pomalidomide (CRBN) | 39.2[1][2] |
| BMS-37-C3 | Small Molecule PROTAC | BMS-37 | Thalidomide (CRBN) | Not explicitly reported for interaction, IC50 for cell growth: 8.07 µM (A375), 14.02 µM (B16-F10)[3] |
| Stapled Peptide-PROTAC (SP-PROTAC) | Peptide-based PROTAC | Peptide targeting ZDHHC3 (palmitoyltransferase of PD-L1) | Not explicitly stated | Not reported |
| AC-1 | Antibody-based PROTAC (AbTAC) | Atezolizumab (anti-PD-L1 antibody) | RNF43 | Not applicable |
| Berberine | Natural Product | Berberine | Not applicable (induces degradation via CSN5 inhibition) | Not reported |
Table 1: Overview of Compared PD-L1 Degraders
| Degrader | Cell Line | DC50 | Dmax (%) | Degradation Pathway |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | MDA-MB-231 | Not reported (21% degradation at 1 µM, 35% at 10 µM) | >35% | Lysosome-dependent[1][2] |
| BMS-37-C3 | A375, B16-F10 | Not reported | Not reported | Ubiquitin-proteasome[3] |
| Stapled Peptide-PROTAC (SP-PROTAC) | C33A | 0.054 µM | >50% | Proteasome-dependent[4][5] |
| HeLa | 0.044 µM | >50% | Proteasome-dependent[4][5] | |
| AC-1 | MDA-MB-231 | 3.4 nM | 63% | Lysosome-dependent[3][6] |
| Berberine | H460 | Not reported | Not reported | Ubiquitin-proteasome[7][8] |
| PROTACs from Zhejiang University | HCC-827 | Not reported (Compound [I]: 60.87% at 20 µM, Compound [II]: 58.05% at 10 µM) | >60% | Proteasome and Lysosome[9] |
Table 2: In Vitro Degradation Efficiency of PD-L1 Degraders
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow for evaluating degrader efficacy.
References
- 1. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells [frontiersin.org]
- 6. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine diminishes cancer cell PD-L1 expression and facilitates antitumor immunity via inhibiting the deubiquitination activity of CSN5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine diminishes cancer cell PD-L1 expression and facilitates antitumor immunity via inhibiting the deubiquitination activity of CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
A Comparative Guide to the Structural Validation of BMS-1166-N-piperidine-CO-N-piperazine Conjugates and Alternative PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional validation of BMS-1166-N-piperidine-CO-N-piperazine conjugates with alternative small-molecule inhibitors and degraders of Programmed Death-Ligand 1 (PD-L1). The information presented is supported by experimental data from publicly available scientific literature to aid in the evaluation and selection of compounds for research and development.
Introduction
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small-molecule inhibitors that disrupt this interaction are a promising class of cancer therapeutics. BMS-1166 is a potent small-molecule inhibitor that binds to PD-L1, inducing its dimerization and preventing its interaction with PD-1.[1][2] The this compound conjugate is a derivative designed for use in Proteolysis Targeting Chimeras (PROTACs), which are engineered to not only block PD-L1 function but also to induce its degradation.[3][4] This guide will delve into the structural validation of this conjugate and compare its performance with its parent compound, BMS-1166, and other alternative PD-L1 inhibitors and degraders.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound conjugates and a selection of alternative PD-L1 inhibitors and degraders. This data facilitates a direct comparison of their potency and efficacy.
Table 1: Inhibition of PD-1/PD-L1 Interaction
| Compound/Conjugate | Type | Target | Assay | IC50 (nM) | Reference |
| PROTAC PD-1/PD-L1 degrader-1 (utilizing this compound) | PROTAC | PD-1/PD-L1 Interaction | HTRF | 39.2 | [3][5][6] |
| BMS-1166 | Small Molecule Inhibitor | PD-1/PD-L1 Interaction | HTRF | 1.4 | [1] |
| BMS-202 | Small Molecule Inhibitor | PD-1/PD-L1 Interaction | HTRF | 0.92 - 14,250 | [5] |
| Compound 4a (2-hydroxy-4-phenylthiophene-3-carbonitrile derivative) | Small Molecule Inhibitor | PD-1/PD-L1 Interaction | HTRF | 4.97 | [7] |
| Compound 9a (fluorine derivative of BMS-1166) | Small Molecule Inhibitor | PD-1/PD-L1 Interaction | HTRF | 2.01 | [7] |
| Peptide-71 | Peptide Inhibitor | PD-1/PD-L1 Interaction | HTRF | 7 | [8] |
Table 2: PD-L1 Degradation Efficiency (for PROTACs)
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| BMS-37-C3 | CRBN | A375, B16-F10 | Not Specified | Not Specified | [9] |
| AC-1 (AbTAC) | RNF43 | MDA-MB-231 | 0.0034 | 63 | [10] |
| Peptide 2-PROTAC | Not Specified | C33A | <5 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the structural and functional validation of PD-L1 inhibitors and degraders.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the ability of a compound to disrupt the interaction between PD-1 and PD-L1.[6]
-
Reagent Preparation : Recombinant human PD-1 and PD-L1 proteins, each with a distinct tag (e.g., His-tag, Fc-tag), are used. HTRF detection reagents consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., XL665 or d2).[6][11]
-
Assay Procedure :
-
Serially dilute the test compound in an appropriate buffer.
-
In a low-volume 384-well plate, add the tagged PD-1 and PD-L1 proteins.
-
Add the diluted test compound to the wells.
-
Add the HTRF detection reagents (pre-mixed anti-tag-Europium and anti-tag-XL665).[6]
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[6]
-
-
Data Acquisition : Read the plate on an HTRF-compatible microplate reader. Excite the donor fluorophore at 337 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).[6]
-
Data Analysis : Calculate the HTRF ratio (665 nm / 620 nm). A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. Plot the HTRF ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for PD-L1 Degradation
This technique is used to visualize and quantify the reduction in PD-L1 protein levels following treatment with a PROTAC.[12][13]
-
Cell Treatment and Lysis :
-
Culture cells (e.g., MDA-MB-231) and treat with various concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate 20-50 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Note that due to glycosylation, the apparent molecular weight of PD-L1 can be between 40-60 kDa.[12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the band intensities. Normalize the PD-L1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of PD-L1 degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
-
Flow Cytometry for Cell Surface PD-L1 Expression
This method is used to quantify the amount of PD-L1 on the surface of intact cells.[15][16][17]
-
Cell Preparation and Staining :
-
Washing and Fixation :
-
Data Acquisition : Acquire the samples on a flow cytometer.
-
Data Analysis : Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the PD-L1 signal. Compare the MFI of treated cells to control cells to determine the change in cell surface PD-L1 expression.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction
NMR is a powerful technique to confirm the direct binding of a small molecule to its target protein and to map the binding site at an atomic level.[18][19][20][21]
-
Sample Preparation : Prepare a sample of isotopically labeled (e.g., ¹⁵N) PD-L1 protein in a suitable NMR buffer.
-
NMR Titration :
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PD-L1.
-
Add increasing concentrations of the test compound (e.g., BMS-1166) to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.
-
-
Data Analysis :
-
Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.
-
Residues with significant CSPs are likely part of or near the ligand-binding site.
-
The magnitude of the CSPs can be used to determine the dissociation constant (Kd) of the interaction. Linewidth broadening in the presence of the ligand can indicate the formation of a higher molecular weight complex, such as the dimerization of PD-L1 induced by BMS-1166.[1]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the structural validation of BMS-1166 conjugates and their alternatives.
Figure 1. Mechanism of PD-1/PD-L1 checkpoint inhibition by small molecules.
Figure 2. General workflow for PROTAC-mediated degradation of PD-L1.
Figure 3. Key experimental workflows for validating PD-L1 inhibitors/degraders.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 17. Flow Cytometry Analysis of Surface PD-L1 Expression Induced by IFNγ and Romidepsin in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Assessing the Specificity of BMS-1166-N-piperidine-CO-N-piperazine PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of PROTACs derived from the BMS-1166 scaffold, focusing on their specificity in targeting the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). As the field of targeted protein degradation expands, understanding the on- and off-target effects of these novel therapeutics is paramount for their clinical translation. This document summarizes available quantitative data, details key experimental protocols for specificity assessment, and visualizes relevant biological pathways and workflows.
Introduction to BMS-1166 and PD-L1 PROTACs
BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. By inducing the dimerization of PD-L1, BMS-1166 disrupts its binding to PD-1 on T-cells, thereby restoring anti-tumor immunity.[1] Furthermore, BMS-1166 has been shown to inhibit the glycosylation of PD-L1, which is crucial for its stability and function.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PROTACs based on the BMS-1166 scaffold, specifically utilizing the BMS-1166-N-piperidine-CO-N-piperazine linkerology, are designed to selectively target PD-L1 for degradation, offering a potentially more profound and durable therapeutic effect compared to simple inhibition.
Quantitative Performance Data
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% degradation), and their potency in functional assays. Below is a comparison of a PROTAC derived from this compound with a notable alternative, a stapled peptide-based PD-L1 PROTAC.
| Compound | Target(s) | E3 Ligase Ligand | DC50 (PD-L1 Degradation) | IC50 (PD-1/PD-L1 Inhibition) | Cell Lines Tested | Reference |
| PROTAC from this compound | PD-L1 | Not Specified | Not Reported | 39.2 nM | Not Specified | [2][3] |
| Stapled Peptide-based PROTAC (SP-PROTAC) | DHHC3 (indirectly targets PD-L1) | Not Specified | 0.054 µM | Not Reported | C33A (cervical cancer) | [4] |
| Stapled Peptide-based PROTAC (SP-PROTAC) | DHHC3 (indirectly targets PD-L1) | Not Specified | 0.044 µM | Not Reported | HeLa (cervical cancer) | [4] |
Specificity Assessment: A Critical Overview
A key advantage of PROTACs is their potential for high specificity. However, off-target degradation can occur due to the promiscuity of the target ligand or the E3 ligase ligand, or through the formation of unproductive ternary complexes. Global proteomics analysis using mass spectrometry is the gold standard for assessing the specificity of PROTACs by quantifying changes in the entire proteome upon treatment.
Note: To date, specific quantitative proteomics data for this compound derived PROTACs is not publicly available. Therefore, for the purpose of this guide, we will outline a general methodology for assessing PROTAC specificity and discuss the expected outcomes based on data from other small molecule-based PROTACs. A direct comparison with a stapled peptide-based PROTAC, for which some specificity data is emerging, will be used to highlight different approaches to achieving selectivity.
Proteomics-Based Off-Target Profiling
Quantitative mass spectrometry allows for the unbiased identification and quantification of thousands of proteins in cells treated with a PROTAC versus a control. This enables the detection of unintended protein degradation, providing a global view of the PROTAC's specificity.
General Findings from Small Molecule PD-L1 PROTACs: While specific data for the BMS-1166 series is pending, studies on other small molecule-based PROTACs have shown that off-target effects can arise. These are often related to the structural similarity of the target-binding motif to other proteins or non-specific interactions of the E3 ligase ligand.
Stapled Peptide-Based PROTACs as a Comparator: Stapled peptides represent an alternative modality for PROTAC design. These conformationally constrained peptides can offer high target affinity and specificity. For instance, a stapled peptide PROTAC targeting DHHC3, a palmitoyltransferase for PD-L1, indirectly leads to PD-L1 degradation.[4] This indirect mechanism may offer a different specificity profile compared to directly targeting PD-L1 with a small molecule. A head-to-head proteomics comparison would be invaluable to delineate the off-target landscapes of these different approaches.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC performance and specificity.
Western Blotting for PD-L1 Degradation
This protocol outlines the steps to quantify the degradation of PD-L1 in cancer cell lines following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture PD-L1 expressing cancer cells (e.g., MDA-MB-231, A549) to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., rabbit anti-PD-L1) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize PD-L1 band intensity to the loading control.
-
Calculate the percentage of PD-L1 degradation relative to the vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the PROTAC concentration.
-
T-cell Activation Co-Culture Assay
This assay assesses the functional consequence of PD-L1 degradation by measuring the restoration of T-cell activity.
-
Cell Preparation:
-
Co-culture Setup:
-
Seed the target cells in a 96-well plate and allow them to adhere.
-
Treat the target cells with the PROTAC at various concentrations for a sufficient time to induce PD-L1 degradation (determined by Western blot).
-
Add the effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Include appropriate controls: T-cells alone, cancer cells alone, and co-culture with a vehicle control.
-
-
T-cell Activation Readout:
-
Luciferase Reporter Assay: After a 6-24 hour co-incubation, measure luciferase activity according to the manufacturer's instructions. An increase in luminescence indicates T-cell activation.[2]
-
Cytokine Release Assay (ELISA): After 24-72 hours, collect the supernatant from the co-culture. Measure the concentration of secreted cytokines, such as Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2), using an ELISA kit. Increased cytokine levels signify T-cell activation.
-
Flow Cytometry: After co-culture, stain the T-cells for activation markers like CD69 and CD25 and analyze by flow cytometry. An increased percentage of marker-positive T-cells indicates activation.[3]
-
-
Data Analysis:
-
Plot the readout (e.g., luminescence, cytokine concentration, % positive cells) against the PROTAC concentration to determine the EC50 for T-cell activation.
-
Global Proteomics for Specificity Profiling
This protocol provides a general workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.
-
Sample Preparation:
-
Treat the chosen cell line with the PROTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50) and a vehicle control. It is also recommended to include a negative control PROTAC (e.g., with a mutated E3 ligase binder).
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by high-performance liquid chromatography (HPLC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify their relative abundance based on the reporter ion intensities from the isobaric tags.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
-
Potential off-targets are proteins that show a dose-dependent decrease in abundance.
-
-
Validation:
-
Validate potential off-targets using orthogonal methods, such as Western blotting, to confirm their degradation.
-
Visualizing Key Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate the fundamental concepts.
Caption: Mechanism of action for a BMS-1166 based PROTAC.
Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
References
Safety Operating Guide
Proper Disposal of BMS-1166-N-piperidine-CO-N-piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of BMS-1166-N-piperidine-CO-N-piperazine, a compound containing piperidine and piperazine moieties. Due to the limited availability of specific safety data for this compound, it is crucial to treat it as a potentially hazardous substance and adhere to stringent safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment should be conducted. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid the formation of dust and aerosols.[1] Direct contact with skin and eyes must be prevented through the use of appropriate personal protective equipment (PPE).[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[1]
Quantitative Data for Hazard Assessment and Disposal
| Parameter | Guideline/Value | Source/Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | [2] General best practice for handling potentially hazardous research chemicals. |
| Waste Container Type | Clearly labeled, sealed, and chemically compatible container. | [1][2] To prevent leaks and reactions. |
| Waste Segregation | Segregate from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed. | To avoid dangerous chemical reactions. |
| Labeling | "Hazardous Waste" with the full chemical name. | [2] For clear identification and safe handling. |
| Storage of Waste | In a designated, cool, dry, and well-ventilated satellite accumulation area. | [1] To ensure safety and compliance. |
| Spill Management | Absorb with inert material (e.g., vermiculite, dry sand). | [1] To contain and safely clean up spills. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting. This procedure is designed to be a general workflow; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Preparation:
-
Don appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ensure a designated hazardous waste container, properly labeled for "this compound," is available in the work area.
2. Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container using a spatula or other appropriate tool.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material like vermiculite or sand before placing it in the solid waste container. Alternatively, collect it in a designated and compatible liquid hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be disposed of as hazardous waste in the same container.
3. Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the label is clearly visible and includes the full chemical name ("this compound") and the words "Hazardous Waste."
4. Temporary Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal according to your institution's policies, contact your Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide an accurate description of the waste to the EHS personnel.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling BMS-1166-N-piperidine-CO-N-piperazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling BMS-1166-N-piperidine-CO-N-piperazine in a laboratory setting. It is intended to supplement, not replace, a formal risk assessment and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer's SDS for detailed safety information before handling this compound. All laboratory activities should be conducted in accordance with institutional and national safety regulations.
Compound Information
BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction.[1][2] As a potent, biologically active compound, it should be handled with care to minimize exposure. This compound is intended for research use only.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to potent research compounds like BMS-1166. The required level of PPE depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is essential to ensure safety.
3.1. Preparation and Weighing:
-
Designated Area: All work with solid BMS-1166 should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential dust.
-
Decontamination: Before starting, decontaminate the work surface.
-
PPE: Don the appropriate PPE as outlined in the table above for weighing powders.
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula to handle the powder and avoid generating dust.
-
Cleaning: After weighing, carefully clean the spatula and the weighing vessel. Decontaminate the work surface again.
3.2. Solution Preparation:
-
Solvent Selection: BMS-1166 is soluble in DMSO.[2]
-
Dissolving: In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Cap the vessel and mix gently until the solid is completely dissolved. Sonication may be required for complete dissolution.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
All waste contaminated with BMS-1166 must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated tips, tubes, vials) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Do not mix with non-hazardous waste. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | - Collect in a sealed, labeled, and chemically resistant hazardous waste container. - Do not pour down the drain. - Ensure waste containers are compatible with the solvents used. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. |
Emergency Procedures
5.1. Spills:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.
5.2. Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Visualized Workflows
The following diagrams illustrate the key operational and logical workflows for handling this compound safely.
Caption: Workflow for the safe handling of BMS-1166.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
